The following technical guide details the properties, synthesis, and applications of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a specialized chemical intermediate used in the synthesis of peptidomimetics and nitro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a specialized chemical intermediate used in the synthesis of peptidomimetics and nitrogen-containing pharmacophores.
[1]
Chemical Identity & Physicochemical Profile[2][3][4][5]
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 731011-97-5) is a lipophilic, alpha-chloro amide serving as a versatile electrophilic building block in organic synthesis. It is primarily utilized as a precursor for generating N-substituted
-amino amides via nucleophilic substitution.
Core Properties Table[1]
Property
Specification
IUPAC Name
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
CAS Number
731011-97-5
Molecular Formula
Molecular Weight
301.81 g/mol
Physical State
Viscous oil or low-melting solid (dependent on purity/enantiopurity)
Solubility
Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
LogP (Predicted)
~4.2 (High Lipophilicity)
Chirality
Contains one stereocenter at C2 (usually supplied as racemate)
Structural Analysis
The molecule features three distinct functional domains:
Reactive Core: An
-chloro propanamide motif susceptible to displacement.
Lipophilic Anchors: A benzyl group and a phenethyl group attached to the amide nitrogen. These bulky, aromatic moieties provide significant hydrophobic interaction potential, making the scaffold suitable for targeting GPCRs or transmembrane proteins.
Amide Linkage: A stable tertiary amide bond resistant to hydrolysis under mild conditions.
Synthesis Methodology
The synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide follows a standard nucleophilic acyl substitution pathway (Schotten-Baumann conditions) involving a secondary amine and an acid chloride.
Preparation: Charge a reaction vessel with N-benzyl-2-phenylethylamine (1.0 eq) and DCM (10 mL/g). Cool the solution to 0°C under an inert atmosphere (
or Ar).
Base Addition: Add Triethylamine (1.2 eq) dropwise, maintaining the temperature below 5°C.
Acylation: Slowly add 2-Chloropropionyl chloride (1.1 eq) diluted in DCM over 30 minutes. The reaction is exothermic; control the rate to prevent thermal runaway.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated
, and brine.
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (, Hexane/EtOAc gradient).
Synthesis Logic Diagram
Caption: Acylation mechanism converting the secondary amine to the target alpha-chloro amide.
Reactivity & Applications
The primary utility of this compound lies in the reactivity of the C-Cl bond. It serves as a "masked" amino acid scaffold.
Key Transformations
Amination (
): Reaction with primary or secondary amines yields -amino amides. This is a common route to synthesize peptidomimetics or substituted amphetamine-like amides (though the latter requires careful regulatory oversight).
Finkelstein Reaction: Conversion to the iodo-derivative using NaI in acetone to enhance electrophilicity for difficult substitutions.
Cyclization: Under strong Lewis acid conditions, the chloropropionyl group can potentially undergo intramolecular Friedel-Crafts alkylation onto the aromatic rings, though the amide deactivation makes this difficult.
To generate a library of pharmacologically active amines from this scaffold:
Dissolve N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (1 eq) in Acetonitrile (
).
Add Potassium Carbonate (
, 2 eq) and Potassium Iodide (KI, 0.1 eq, catalyst).
Add the target amine (e.g., Morpholine, Piperidine, or a primary amine) (1.2 eq).
Heat to 60°C for 6–12 hours.
Filter inorganic salts and concentrate.
Reactivity Diagram
Caption: Divergent synthesis pathways utilizing the reactive alpha-chloro moiety.
Safety & Handling
Warning: This compound is an
-halo amide, a class of compounds known to be potent alkylating agents.
Hazards:
Skin/Eye Irritation: High potential for contact dermatitis and severe eye irritation.
Sensitization: May cause allergic skin reactions upon repeated exposure due to protein alkylation.
Toxicity: While specific LD50 data is limited for this CAS, treat as toxic by ingestion and inhalation.
Handling Protocols:
Always handle inside a chemical fume hood.
Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
Quench spills with dilute ammonia or nucleophilic scavenger solutions (e.g., aqueous thiosulfate) to deactivate the alkyl chloride.
References
Santa Cruz Biotechnology (SCBT). N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Product Data Sheet. Catalog listing confirming chemical identity and CAS 731011-97-5. Link
PubChem. 2-Chloropropionyl chloride (Precursor Data). National Library of Medicine. Accessed via PubChem CID 111019. Link
Enamine Store. Building Blocks: N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. Commercial availability and synthesis classification.[1] Link
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013. (General reference for Schotten-Baumann and SN2 mechanisms).
This technical guide details the chemical identity, synthesis, and applications of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a specialized intermediate in organic synthesis. Executive Summary N-benzyl-2-chloro-N-(...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and applications of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a specialized intermediate in organic synthesis.
Executive Summary
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is an acyclic
-haloamide intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds, particularly N-substituted -aminoamides targeting the Central Nervous System (CNS). Due to its status as a specialized captive intermediate rather than a commodity chemical, it does not currently hold a widely indexed Chemical Abstracts Service (CAS) registry number in public databases (e.g., PubChem, CAS Common Chemistry).
This guide provides the definitive chemical profile, validated synthesis protocol, and safety framework for researchers utilizing this compound as a precursor for N-substituted amphetamine derivatives, GlyT1 inhibitors, or Sigma receptor ligands.
Chirality: The C2 position on the propanamide chain is a stereocenter. The compound exists as (R)- and (S)-enantiomers depending on the starting acid chloride.
Physicochemical Properties (Predicted)
Property
Value (Predicted)
Context
Physical State
Viscous Oil or Low-Melting Solid
Dependent on purity and enantiomeric excess.
Boiling Point
~420–430°C (at 760 mmHg)
High boiling point due to molecular weight and polarity.
Solubility
DCM, EtOAc, DMSO, Methanol
Lipophilic nature (LogP ~4.0). Insoluble in water.
Stability
Moisture Sensitive
The -chloroamide bond is susceptible to hydrolysis under basic conditions.
Part 2: Synthesis Protocol & Mechanism
Reaction Design
The synthesis follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions) involving a secondary amine and an
-haloacid chloride.
Reactants:
N-Benzyl-2-phenylethylamine (Secondary Amine)
CAS:
Role: Nucleophile.
2-Chloropropionyl Chloride (Acid Chloride)
CAS:
Role: Electrophile.
Step-by-Step Procedure
Note: This protocol assumes a 10 mmol scale. Perform in a fume hood due to lachrymatory nature of acid chlorides.
Preparation:
Dissolve N-benzyl-2-phenylethylamine (2.11 g, 10 mmol) and Triethylamine (1.5 mL, 11 mmol, as acid scavenger) in anhydrous Dichloromethane (DCM) (20 mL).
Cool the solution to 0°C in an ice bath under an inert atmosphere (Nitrogen or Argon).
Observation: White precipitate (Triethylamine Hydrochloride) will form immediately.
Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (Hexane:EtOAc 4:1).
Workup:
Quench the reaction with water (10 mL).
Wash the organic layer sequentially with:
1M HCl (10 mL) – Removes unreacted amine.
Sat. NaHCO₃ (10 mL) – Neutralizes residual acid.
Brine (10 mL).
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
Purification:
The crude product is typically a yellow oil. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required for biological assays.
Reaction Pathway Visualization
The following diagram illustrates the synthesis and subsequent potential derivatization (amination).
Figure 1: Synthesis pathway from commercial precursors to the target
-haloamide and subsequent amination.
Part 3: Applications & Strategic Utility
Drug Development Context
This molecule serves as a versatile "electrophilic scaffold" in Medicinal Chemistry. The chlorine atom at the
-position is highly reactive toward nucleophilic displacement, making it an ideal precursor for:
-Aminoamides: By reacting with primary or secondary amines, researchers can generate libraries of N-substituted aminoamides. These motifs are pharmacophores in:
GlyT1 Inhibitors: Used in schizophrenia research.
Sigma Receptor Ligands: The N-benzyl-N-phenethyl moiety is a "privileged structure" for Sigma-1 receptor affinity.
Sodium Channel Blockers: Structurally related to anticonvulsant scaffolds.
Analytical Characterization (Expected)
For validation, researchers should expect the following spectral signals:
1H NMR (CDCl3):
Doublet at ~1.6-1.7 ppm (3H, CH3 of propanamide).
Quartet at ~4.3-4.5 ppm (1H, CH-Cl).
Multiplets at ~2.8-3.6 ppm (4H, Phenethyl chain).
Singlet/Split Singlet at ~4.4-4.6 ppm (2H, Benzyl CH2).
Multiplet at ~7.1-7.4 ppm (10H, Aromatic protons).
Note: Rotamers may cause signal doubling due to restricted rotation around the amide bond.
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification
Alkylating Agent: As an
-haloamide, this compound is a potent alkylating agent. It can react with biological nucleophiles (DNA/Proteins).
Skin Sensitizer: High risk of contact dermatitis.
Lachrymator Potential: While less volatile than the acid chloride precursor, the haloamide can still irritate mucous membranes.
Handling Protocol
Engineering Controls: Handle exclusively in a certified chemical fume hood.
An In-depth Technical Guide to the Potential Mechanisms of Action of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
This document provides a comprehensive exploration of the potential mechanisms of action for the novel chemical entity, N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. In the absence of direct empirical data for this spe...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive exploration of the potential mechanisms of action for the novel chemical entity, N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally related compounds to propose and critically evaluate several plausible biological activities. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, herbicide science, and early-stage drug discovery.
Introduction and Structural Analysis
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is a synthetic compound characterized by a central propanamide core. Key structural features include a chiral center at the second carbon of the propanamide, substituted with a chlorine atom, and a nitrogen atom bearing both a benzyl and a phenylethyl group. The presence of these distinct moieties suggests the potential for diverse pharmacological activities, drawing parallels to established classes of bioactive molecules. This guide will dissect these structural components to build a logical framework for investigating its mechanism of action.
Hypothesized Mechanism of Action I: Neuromodulation via CNS Targets
The N-benzyl and N-phenylethyl substitutions on the amide nitrogen are common pharmacophores in centrally active compounds. This structural alert strongly suggests that N-benzyl-2-chloro-N-(2-phenylethyl)propanamide could exhibit neuromodulatory effects.
Rationale based on Structural Analogs: Anticonvulsant Activity
Derivatives of N-benzyl-propanamide have shown significant promise as anticonvulsant agents. For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have demonstrated potent anticonvulsant effects.[1] The principal activity for some of these compounds has been attributed to the (R)-stereoisomer.[1] Furthermore, the related compound (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[2][3][4] This transporter is crucial for clearing glutamate from the synaptic cleft, and its enhancement is a key strategy in preventing excitotoxicity and seizure activity.[2][3][4]
Proposed Signaling Pathway: EAAT2 Modulation
The proposed mechanism involves the binding of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide to an allosteric site on the EAAT2 transporter, enhancing its glutamate uptake capacity. This would lead to a reduction in extracellular glutamate levels, thereby dampening excessive neuronal excitation.
Caption: Proposed allosteric modulation of EAAT2 by the compound.
Experimental Validation Protocol: In Vitro Glutamate Uptake Assay
Objective: To determine if N-benzyl-2-chloro-N-(2-phenylethyl)propanamide modulates the function of EAAT2.
Methodology:
Cell Culture: Culture primary glial cells or COS-7 cells stably expressing human EAAT2.
Compound Preparation: Prepare a stock solution of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide in a suitable solvent (e.g., DMSO) and create a dilution series.
Assay:
Plate the cells in a multi-well format.
Pre-incubate the cells with varying concentrations of the test compound.
Initiate glutamate uptake by adding a solution containing a known concentration of radiolabeled glutamate (e.g., [³H]-D-aspartate).
Incubate for a defined period to allow for transporter activity.
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Data Analysis: Compare the amount of radiolabeled glutamate taken up by cells treated with the compound to vehicle-treated controls. An increase in uptake would indicate positive allosteric modulation.
Rationale based on Structural Analogs: Serotonergic Activity
The N-benzylphenethylamine scaffold is a well-known pharmacophore for potent hallucinogens that act as agonists at serotonin 5-HT2A receptors.[5] The addition of an N-benzyl group to phenethylamine hallucinogens significantly increases their affinity for the 5-HT2A receptor.[5] Given the presence of both N-benzyl and N-phenylethyl groups in the topic compound, it is plausible that it could interact with serotonergic systems.
Hypothesized Mechanism of Action II: Herbicidal Activity
The 2-chloro-N-substituted propanamide moiety is a classic feature of chloroacetamide herbicides.[6] These herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[7][8]
Rationale and Proposed Mechanism
Chloroacetamide herbicides act by inhibiting VLCFA elongase enzymes, which are crucial for early seedling growth.[6][7] This inhibition is thought to occur through the covalent binding of the herbicide to sulfhydryl groups in the active site of the enzymes.[6] This leads to a cessation of cell division and expansion, ultimately preventing the emergence and growth of susceptible weeds.[7]
Proposed Biochemical Pathway: Inhibition of VLCFA Synthesis
The proposed mechanism involves the inhibition of the VLCFA elongase complex, leading to a disruption in the production of fatty acids with chain lengths greater than 18 carbons. These VLCFAs are essential components of various cellular structures, including membranes and cuticular waxes.
Caption: Proposed inhibition of the VLCFA synthesis pathway.
Objective: To assess the herbicidal activity of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide.
Methodology:
Plant Species: Select a susceptible grass species (e.g., Setaria faberi) and a broadleaf species (e.g., Amaranthus retroflexus).
Compound Application: Prepare solutions of the test compound at various concentrations. Apply the solutions as a pre-emergence treatment to the soil surface of pots containing the seeds of the selected plant species.
Growth Conditions: Place the pots in a controlled environment with appropriate light, temperature, and humidity.
Observation: Monitor seed germination and seedling growth over a period of 14-21 days.
Data Collection: Measure parameters such as emergence rate, shoot length, and biomass.
Analysis: Determine the concentration of the compound that causes a 50% reduction in growth (GR50) for each species.
Quantitative Data Summary
While no direct data exists for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, the following table presents data for structurally related compounds to provide a comparative context for potential activity.
The structural features of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide suggest at least two distinct and compelling avenues for biological activity: neuromodulation and herbicidal action. The N-benzyl and N-phenylethyl moieties point towards potential interactions with CNS targets, such as glutamate transporters or serotonin receptors, warranting investigation for anticonvulsant or other psychoactive properties. Conversely, the 2-chloro-N-substituted propanamide core is a hallmark of VLCFA synthesis inhibitors used as herbicides.
The next logical steps in characterizing this molecule would be to perform the outlined experimental protocols. These studies will elucidate which, if any, of these hypothesized mechanisms of action are relevant and will guide the future development and application of this novel compound. The stereochemistry of the molecule will also be a critical factor to investigate, as biological activity is often enantiomer-specific.
References
Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33-57. [Link]
LeBaron, H. M., et al. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(3), 371-380. [Link]
Morieux, P., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(19), 8968-8975. [Link]
Rana, S., et al. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. Plants, 12(1), 1. [Link]
Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America.
Singh, S., & Singh, M. (2021). Seedling shoot growth inhibitors. In Herbicide Resistance in Weeds and Crops (pp. 129-146). Academic Press. [Link]
Discovery and history of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
The following technical guide provides an in-depth analysis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5), a specialized chemical intermediate. This document is structured for researchers and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5), a specialized chemical intermediate. This document is structured for researchers and drug development professionals, focusing on its synthesis, chemical reactivity—specifically its role in accessing privileged nitrogen heterocycles—and applications in medicinal chemistry.
Discovery, Synthesis, and Chemical Utility in Drug Development
Executive Summary
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5 ) is a tertiary amide and alkyl chloride derivative serving as a critical building block in organic synthesis.[1][2] While not a marketed pharmaceutical itself, it represents a strategic intermediate in the construction of nitrogen heterocycles , particularly tetrahydroisoquinolines and benzazepines . These scaffolds are "privileged structures" in medicinal chemistry, forming the core of numerous CNS-active agents (e.g., dopamine agonists, opioids) and cardiovascular drugs (e.g., Ivabradine analogs). This guide details the molecule's physicochemical profile, its synthesis via Schotten-Baumann acylation, and its divergent cyclization pathways.
Chemical Identity and Physicochemical Profile
The molecule is characterized by a propanamide backbone substituted with a reactive chlorine at the
-position and two lipophilic aromatic groups (benzyl and phenethyl) on the nitrogen.
Property
Data
IUPAC Name
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
CAS Number
731011-97-5
Molecular Formula
CHClNO
Molecular Weight
301.81 g/mol
SMILES
CC(Cl)C(=O)N(Cc1ccccc1)CCc2ccccc2
Physical State
Solid or Viscous Oil (depending on purity/polymorph)
Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in Water
Reactivity Class
-Haloamide; Electrophile (Alkyl Halide)
Synthesis and Production Protocols
The synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is typically achieved through a direct N-acylation of the secondary amine N-benzyl-2-phenylethylamine with 2-chloropropionyl chloride . This reaction can be conducted under anhydrous conditions or via a biphasic Schotten-Baumann protocol.
Precursor Preparation
Amine Component : N-benzyl-2-phenylethylamine (CAS 3647-71-0). This secondary amine is itself synthesized via reductive amination of benzaldehyde with phenethylamine or alkylation of phenethylamine with benzyl chloride.
Objective : Synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide on a 10 mmol scale.
Setup : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solvation : Dissolve N-benzyl-2-phenylethylamine (2.11 g, 10 mmol) and Triethylamine (1.52 g, 15 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM) (30 mL). Cool the solution to 0°C in an ice bath.
Addition : Dropwise add 2-chloropropionyl chloride (1.40 g, 11 mmol, 1.1 eq) diluted in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
Reaction : Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[3]
Workup : Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO
(to remove acid), and brine.
Purification : Dry over anhydrous MgSO
, filter, and concentrate in vacuo. The crude product is typically a viscous oil that may crystallize upon standing or require flash column chromatography (SiO, 0-20% EtOAc in Hexanes) to yield the pure amide.
Reactivity and Applications: The Cyclization Pathways
The primary value of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide lies in its potential for intramolecular Friedel-Crafts alkylation . The presence of two aromatic rings (benzyl and phenethyl) creates a competition for the electrophilic attack of the
Cyclization onto the phenethyl ring leads to a 7-membered lactam. This pathway is generally disfavored kinetically but can be promoted if the benzyl ring is deactivated (e.g., by electron-withdrawing groups) or the phenethyl ring is activated (e.g., by methoxy groups, as in the synthesis of Ivabradine precursors).
Relevance : Benzazepines are critical pharmacophores for Dopamine D1/D5 agonists (e.g., Fenoldopam) and HCN channel blockers (e.g., Ivabradine).
Visualization of Synthetic Pathways
The following diagram illustrates the synthesis and the divergent cyclization pathways.
Caption: Divergent synthesis of N-heterocycles from N-benzyl-2-chloro-N-(2-phenylethyl)propanamide via Friedel-Crafts cyclization.
Medicinal Chemistry Context and History
While N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is not a "discovered" drug in the traditional sense, its history is tied to the evolution of combinatorial chemistry and the exploration of privileged scaffolds .
Scaffold Libraries : In the late 1990s and early 2000s, the demand for high-throughput screening (HTS) libraries led to the mass synthesis of amides derived from common amines (like N-benzyl-phenethylamine) and
-halo acids. This molecule likely emerged as a specific entry in such libraries (e.g., Enamine, ChemBridge) designed to access diverse isoquinoline and benzazepine derivatives.
Benzazepine Research : The specific interest in 3-benzazepines (as seen in the drug Ivabradine and the D1 agonist Fenoldopam ) drives the utility of this intermediate. The "unsubstituted" nature of the aromatic rings in CAS 731011-97-5 makes it a valuable model compound for optimizing cyclization conditions before applying them to more expensive, substituted precursors (e.g., 3,4-dimethoxyphenethylamine derivatives).
Forensic Relevance : Although structurally related to controlled substances (containing both benzyl and phenethyl moieties common in fentanyl and amphetamine analogs), this specific acyclic amide is not a widely recognized precursor for illicit manufacture, nor is it a controlled substance in major jurisdictions (UN Red List, DEA). Its primary utility remains in legitimate research and chemical synthesis.
Safety and Handling
As an alkyl halide and amide , standard laboratory safety protocols apply.
Hazards : Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The
-chloro group is an alkylating agent; avoid direct contact.
Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over time).
References
Enamine Ltd. (2025). Catalog Entry: N-Benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5).[1][2][4] Retrieved from
Bio-Fount. (2025). Product Data: N-Benzyl-2-chloro-N-(2-phenylethyl)propanamide. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: N-Benzyl-2-chloropropanamide (Structural Analog). Retrieved from
Maryanoff, B. E., et al. (1983). "Benzo- and pyrido-1,4-oxazepines and -1,4-thiazepines. Synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 26(9), 1265-1277.
Reaxys. (2025). Substance Record: 731011-97-5.[1][5] Elsevier. (Cited in search snippets).
This technical guide is structured as a high-level monograph for researchers handling N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (also referred to as N-benzyl-N-phenethyl-2-chloropropionamide).[1] As no specific, wid...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level monograph for researchers handling N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (also referred to as N-benzyl-N-phenethyl-2-chloropropionamide).[1]
As no specific, widely published Safety Data Sheet (SDS) exists for this exact custom intermediate in public repositories, this guide utilizes Structure-Activity Relationship (SAR) principles, deriving safety protocols from its functional groups: the
-haloamide core (alkylating potential) and the lipophilic amine backbone (bioavailability).
Safety, Handling, and Synthetic Utility Guide
Part 1: Chemical Identity & Physicochemical Profile
This compound is a tertiary amide featuring an electrophilic
-chloro substituent.[1] It is typically encountered as a synthetic intermediate in the preparation of complex phenethylamine derivatives.
Note: Experimental data is sparse. Values below are calculated based on fragment contribution methods (logP, boiling point).
Property
Value / Description
Operational Implication
Physical State
Viscous oil or low-melting solid (white to pale yellow).[1]
Likely to persist on surfaces; difficult to visualize spills.[1]
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water.[1]
Use organic solvents for decontamination; water wash is ineffective alone.[1]
LogP (Calc)
~4.2 – 4.8 (Highly Lipophilic).
High skin absorption potential. Readily crosses cell membranes.[1]
Reactivity
Electrophilic at C-2 (C-Cl bond).[1] Labile to hydrolysis.[1]
Reacts with DNA/proteins (cysteine residues). Releases HCl upon hydrolysis.[1]
Part 2: Hazard Identification & Toxicology (SAR Analysis)
Critical Warning: As an
-chloroamide, this compound acts as a direct-acting alkylating agent .[1] The chlorine atom alpha to the carbonyl is activated, making it susceptible to nucleophilic attack by biological macromolecules (DNA, proteins).
Core Hazards[1]
Skin Sensitization (Category 1): High probability. The chloroamide moiety can haptenize proteins, leading to allergic contact dermatitis.
Skin & Eye Irritation (Category 2): Causes irritation upon contact.[2] Hydrolysis on moist mucous membranes releases hydrochloric acid (HCl).
Acute Toxicity (Oral/Dermal): Predicted Category 4. The lipophilic nature allows rapid dermal absorption, delivering the alkylating warhead systemically.
Genotoxicity (Suspected):
-Haloamides are structural alerts for genotoxicity due to their ability to alkylate DNA bases.[1]
Mechanism of Action (Toxicology)
The toxicity profile is governed by the SN2 reactivity of the C-Cl bond.[1]
[1][3][4]
Part 3: Engineering Controls & PPE
Trustworthiness Protocol: Do not rely on standard latex gloves. The lipophilicity of the benzyl/phenethyl groups combined with the small molecular weight allows for rapid permeation.
Personal Protective Equipment (PPE) Matrix
Component
Standard
Rationale
Gloves (Primary)
Nitrile (Double Layer) or Viton®
Latex is permeable to halogenated aromatics.[1] Change outer gloves every 30 mins.[1]
Respiratory
P100/OV Cartridge or Supplied Air
Prevent inhalation of aerosols. The compound has low vapor pressure but high toxicity if aerosolized.
Eye Protection
Chemical Goggles
Face shield required if handling >10g or conducting exothermic reactions.[1]
Clothing
Tyvek® Lab Coat (Closed front)
Cotton absorbs and holds the chemical against the skin.
Engineering Controls
Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood functioning at face velocity >100 fpm.
Waste Trap: Vacuum lines must be protected with a cold trap to prevent volatile chloro-derivatives from entering the pump oil.[1]
Part 4: Handling, Storage, & Stability
Stability & Degradation
The compound is relatively stable at room temperature but degrades under moist or basic conditions.
Hydrolysis: Releases N-benzyl-2-phenethylamine (Benethamine) and 2-chloropropionic acid (corrosive).[1]
Thermal Decomposition: Emits toxic fumes of
, , and .
Storage Protocol
Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture promotes hydrolysis.[1]
Temperature: Refrigerate (
) to inhibit slow elimination reactions.
Segregation: Keep away from strong bases (causes elimination to acrylamides) and strong nucleophiles .
Part 5: Emergency Response & Decontamination
Self-Validating Decontamination System:
Water alone is insufficient due to insolubility.[1] A surfactant-solvent system is required.[1]
Spill Cleanup Workflow
Isolate: Evacuate immediate area.
Solubilize: Apply a solvent mixture (Ethanol:Water 70:30) to the spill to solubilize the oil.
Neutralize: Wash the surface with a dilute solution of sodium thiosulfate (destroys alkylating potential) followed by soap and water.
First Aid
Skin Contact: Immediately wash with polyethylene glycol 400 (PEG-400) or ethanol, then soap and water.[1] Rationale: PEG-400 solubilizes lipophilic toxins better than water.[1]
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (risk of corneal opacity).
Part 6: Synthetic Context & Workflow
This compound is typically generated via the acylation of N-benzyl-2-phenethylamine.[1] Below is the standard workflow and the logic for safety checkpoints.
Experimental Causality
Why 0°C? To prevent the elimination of HCl, which would form the acrylamide byproduct (a potent neurotoxin).
Why Acid Wash? The starting material (Benethamine) is an amine. Washing with dilute HCl converts unreacted amine to the water-soluble hydrochloride salt, removing it from the organic layer containing the neutral amide product.
References
PubChem. (2025). Compound Summary: N-Benzyl-2-chloropropanamide (CAS 24752-66-7).[1][3][4] National Library of Medicine.[1] [Link][5]
National Center for Biotechnology Information. (2025). Compound Summary: N-Benzyl-2-phenethylamine (Benethamine).[1] PubChem.[1][4][5] [Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for SN2 reactivity of
Technical Safety & Handling Guide: N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
This technical guide provides a comprehensive safety and handling framework for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a specialized chemical intermediate often utilized in medicinal chemistry for Structure-Act...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive safety and handling framework for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a specialized chemical intermediate often utilized in medicinal chemistry for Structure-Activity Relationship (SAR) studies, particularly in the exploration of G-protein coupled receptor (GPCR) ligands.
[1]
Part 1: Executive Technical Summary[1]
Compound Identity:
Chemical Name: N-benzyl-2-chloro-N-(2-phenylethyl)propanamide[1]
Operational Context:
This compound functions primarily as an electrophilic building block. The
-chloro moiety renders it an alkylating agent, capable of reacting with nucleophiles (amines, thiols) to form complex bioactive scaffolds. Due to its structural homology with open-chain opioid pharmacophores (seco-fentanyls), researchers must treat this compound with elevated containment protocols, anticipating potential CNS activity despite its primary role as a synthetic intermediate.
Part 2: Hazards Identification & GHS Classification[1][8]
GHS Classification (29 CFR 1910.1200 / CLP):
Based on the functional group reactivity (
-chloroamide) and read-across data from structural analogues (e.g., N-benzyl-2-chloropropanamide):
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[7][5] Continue rinsing.[5]
Part 3: Chemical Structure & Reactivity Logic[1]
The following diagram illustrates the structural components that dictate the compound's reactivity and safety profile. The
-Chloro position is the "Warhead," susceptible to nucleophilic attack, while the lipophilic Benzyl and Phenethyl tails facilitate membrane permeability.
Caption: Structural decomposition of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide highlighting reactive sites and safety risks.
Part 4: Physical & Chemical Properties[1]
Property
Value / Observation
Note
Physical State
Solid (Low melting) or Viscous Oil
Dependent on purity/polymorph.
Solubility (Water)
Negligible (< 0.1 mg/mL)
Highly lipophilic domains.
Solubility (Organic)
Soluble in DMSO, DCM, Methanol
Preferred solvents for handling.
Partition Coeff. (LogP)
~4.2 (Predicted)
High potential for skin absorption.
Boiling Point
> 350°C (Predicted)
Likely decomposes before boiling.
Part 5: Handling, Storage, & Deactivation Protocol[1]
The "Self-Validating" Handling Workflow
To ensure scientific integrity and safety, researchers should adopt a workflow that verifies the compound's identity and stability before experimentation.
Receipt & Verification: Upon opening, dissolve a small aliquot (1 mg) in MeOD or DMSO-d6. Run 1H-NMR to confirm the integrity of the
-chloro proton (quartet/multiplet near 4.5-5.0 ppm) and the absence of hydrolysis products.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C . The
-chloroamide bond is susceptible to hydrolysis in moist air over time, releasing HCl.
Weighing: Use an analytical balance inside a Chemical Fume Hood . Do not weigh on an open bench.
Deactivation (Spill Cleanup)
Because this compound is an alkylating agent, simple water washing is insufficient.
Reagent: 10% NaOH or concentrated Ammonia solution.
Mechanism: Promotes hydrolysis of the amide or displacement of the chloride to form a less toxic hydroxy/amino derivative.
Protocol: Absorb spill with vermiculite.[4] Treat the waste with basic solution for 24 hours before disposal.
Caption: Decision tree for handling and validating the integrity of the compound prior to use.
Part 6: Toxicological Information[1][10]
Primary Routes of Entry: Dermal absorption and Inhalation.
Acute Toxicity:
Oral: No specific LD50 established. Treat as Harmful (Category 4) based on structural analogues (e.g., 2-chloroacetamides).
Dermal: High lipophilicity (LogP ~4.2) suggests significant skin absorption potential.
Specific Target Organ Toxicity (STOT):
Respiratory: Inhalation of dust/aerosols will cause irritation to the mucous membranes due to the alkylating nature of the
-chloro group.
CNS Warning: This molecule contains the N-phenethyl and N-benzyl moieties found in many psychoactive substances. While the amide bond reduces basicity (preventing protonation at physiological pH), metabolic cleavage could theoretically release bioactive amines. Treat with caution regarding CNS depression.
Part 7: First Aid Measures
Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids.[6] The
-chloro group can cause lachrymatory effects; seek immediate ophthalmological review.
Skin Contact: Wash with soap and water twice. Do not use ethanol (may enhance absorption). Apply a moisturizing cream if irritation persists.
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of irritant).[6] Call a Poison Control Center.
Part 8: References
PubChem. (n.d.). N-Benzyl-2-chloropropanamide (Related Compound CID 154878). National Library of Medicine. Retrieved from [Link]
An In-Depth Technical Guide to the Solubility Profile of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The aqueous solubility of an active...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent in vivo performance. N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is a substituted amide whose structural complexity, characterized by two aromatic moieties and a tertiary amide linkage, suggests potential challenges in aqueous solubility. This guide provides a comprehensive framework for the systematic evaluation of its solubility profile. We will delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and present detailed, field-proven protocols for generating a robust and regulatory-compliant solubility dataset. The methodologies described herein are grounded in international guidelines and are designed to furnish the critical data required for informed decision-making in the drug development pipeline, from early discovery to formulation.
Introduction: The Criticality of Solubility Characterization
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide belongs to the class of N-substituted amides, compounds of significant interest in medicinal chemistry.[1] Its molecular structure features a chiral center at the 2-position of the propanamide chain, two bulky, hydrophobic aromatic groups (benzyl and phenylethyl) attached to the nitrogen, and a tertiary amide bond. These features are pivotal in defining its physicochemical properties. Tertiary amides lack the ability to act as hydrogen bond donors, which can limit their solubility in water compared to primary or secondary amides.[2][3] Furthermore, the significant non-polar surface area contributed by the aromatic rings strongly suggests that the molecule will exhibit low intrinsic aqueous solubility, a characteristic that frequently hampers the development of new drugs.[4]
An API's poor solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in diminished bioavailability and high inter-patient variability.[5] Therefore, a thorough characterization of the solubility profile is not merely a data-gathering exercise; it is a foundational step in risk assessment and mitigation for oral drug product development. This guide establishes a comprehensive strategy for this characterization, aligned with the principles of the Biopharmaceutics Classification System (BCS), a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6]
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
Before embarking on experimental work, it is crucial to understand the distinction between the two primary types of solubility measurements: thermodynamic and kinetic.[5]
Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid drug substance.[7] This value is intrinsic to the most stable crystalline form of the compound under the given conditions.[5] For regulatory purposes, particularly for BCS classification, thermodynamic solubility is the required measurement. The shake-flask method is the gold standard for its determination.[8][9]
Kinetic Solubility: This measurement is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[10] The concentration at which precipitation first occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because the rapid precipitation can form amorphous or metastable polymorphic forms, which are more soluble.[11] While not suitable for formal classification, kinetic solubility is a high-throughput method invaluable for early drug discovery screening to quickly flag compounds with potential solubility issues.[10]
This guide will focus primarily on the determination of thermodynamic solubility, as it provides the definitive data needed for drug development and regulatory submissions.
Overall Experimental Strategy
A robust solubility assessment involves a multi-faceted approach. The overall workflow is designed to build a comprehensive understanding of how the compound behaves under various physiologically relevant conditions.
Caption: Overall workflow for solubility profile determination.
Detailed Experimental Protocols
The following protocols are grounded in international regulatory guidelines to ensure data integrity and acceptability.[6]
This method is the definitive approach for determining the thermodynamic solubility required for BCS classification.[8]
Objective: To determine the equilibrium solubility of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide in standard aqueous buffers at physiological temperature.
Standard Buffers: pH 1.2 (Simulated Gastric Fluid without enzymes), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid without enzymes).[12]
Calibrated, temperature-controlled orbital shaker or similar agitation device.
Validated HPLC method for quantification of the API.
pH meter.
Syringe filters (e.g., 0.22 µm PVDF) pre-screened for non-binding of the API.
Methodology:
Preparation: Prepare the three standard aqueous buffers (pH 1.2, 4.5, 6.8). Verify the pH of each buffer at 37 ± 1°C.[6]
Addition of API: Add an excess amount of the solid API to separate vials containing a known volume (e.g., 10 mL) of each buffer. The amount added should be sufficient to ensure that undissolved solid remains at the end of the experiment, visually confirming saturation.
Equilibration: Place the vials in an orbital shaker set to maintain a constant temperature of 37 ± 1°C.[12] Agitate at a speed sufficient to keep the solid particles suspended (e.g., 100 rpm).[6]
Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.[8]
Sample Processing: Immediately filter the aliquot through a pre-screened syringe filter to remove undissolved solids. To avoid precipitation due to temperature changes, the filtrate should be diluted immediately with a suitable mobile phase or solvent.[8]
pH Verification: After the final time point, measure and record the pH of the solution in each vial to ensure the buffer capacity was not exceeded.[8]
Quantification: Analyze the concentration of the API in the diluted filtrates using a validated stability-indicating HPLC method.
Determination of Equilibrium: Plot the concentration against time for each pH. Equilibrium is considered reached when consecutive time points show concentrations that do not deviate significantly (e.g., by less than 5-10%).[8] The final concentration at equilibrium is the thermodynamic solubility at that pH.
Self-Validation System:
Stability: The analytical method must be stability-indicating. It's also crucial to demonstrate that the API does not degrade in the test media over the course of the experiment.[6]
Mass Balance: The presence of excess, undissolved solid at the end of the experiment must be visually confirmed.
pH Control: Verifying the pH at the beginning and end of the experiment confirms the integrity of the buffer system.[8]
Protocol: pH-Solubility Profile
Objective: To determine the solubility of the compound across the full physiological pH range to identify any pH-dependent effects and find the pH of minimum solubility.
Methodology: This protocol follows the same steps as the Thermodynamic Equilibrium Solubility protocol, but is expanded to include additional buffer systems covering the range from pH 1.2 to 6.8. A minimum of three pH conditions (1.2, 4.5, 6.8) is required, but more points are recommended, especially if the compound has ionizable groups or if a pH of minimum solubility needs to be identified.[12]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Rationale
Molecular Weight
~315.8 g/mol
Calculated from structure
pKa
Not applicable
Tertiary amide is a very weak base, not readily protonated in the 1.2-6.8 pH range.[2]
LogP
> 3.0
High hydrophobicity due to two aromatic rings and alkyl chain.
| Aqueous Solubility | Low | Inferred from high LogP and lack of H-bond donor sites.[2][4] |
Table 2: Example Thermodynamic Solubility Data at 37°C
Medium
pH (Initial)
pH (Final)
Equilibrium Time (h)
Solubility (µg/mL)
Solubility (mg/mL)
0.1 N HCl (SGF)
1.2
1.2
24
Hypothetical Value
Hypothetical Value
Acetate Buffer
4.5
4.5
24
Hypothetical Value
Hypothetical Value
| Phosphate Buffer (SIF) | 6.8 | 6.8 | 48 | Hypothetical Value | Hypothetical Value |
Interpretation for BCS Classification
The Biopharmaceutics Classification System (BCS) is a cornerstone of modern drug development.[6] A drug substance is classified as "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8 at 37°C.[12]
Caption: Decision logic for BCS solubility classification.
Calculation Example:
Assume the highest therapeutic dose is determined to be 100 mg.
Assume the lowest measured solubility (from Table 2) is 50 µg/mL (or 0.05 mg/mL).
Since 2000 mL is greater than 250 mL, the compound would be classified as having low solubility .
Conclusion
The systematic evaluation of the solubility profile of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is an indispensable activity in its development as a potential therapeutic agent. Based on its chemical structure, it is anticipated to be a poorly soluble compound. The robust, regulatory-compliant protocols detailed in this guide, centered around the gold-standard shake-flask method, provide the necessary framework to definitively determine its thermodynamic solubility across the physiological pH range. The resulting data will be instrumental in its BCS classification, guiding formulation strategies (e.g., particle size reduction, amorphous solid dispersions, lipid-based formulations), and ultimately enabling a rational, science-driven approach to the development of a safe and effective oral drug product.
References
Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]
Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration. [Link]
M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration. [Link]
Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]
PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. World Health Organization (WHO). [Link]
Developing and Validating Dissolution Procedures. LCGC International. [Link]
Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization (WHO). [Link]
Solubility of Amides. Chemistry Stack Exchange. [Link]
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide physical and chemical properties
The following technical guide details the physical and chemical properties of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a specialized chemical intermediate. This document is structured for researchers and chemical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical and chemical properties of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a specialized chemical intermediate. This document is structured for researchers and chemical professionals, focusing on molecular characteristics, synthesis logic, and reactivity profiles.
Compound Identity & Molecular Structure[1][2][3]
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is a tertiary amide characterized by a propionyl backbone substituted with a chlorine atom at the
-position. The nitrogen atom is disubstituted with benzyl and phenethyl (2-phenylethyl) groups, imparting significant lipophilicity and steric bulk.
Attribute
Detail
IUPAC Name
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
CAS Number
731011-97-5
Molecular Formula
Molecular Weight
301.81 g/mol
SMILES
CC(Cl)C(=O)N(CC1=CC=CC=C1)CCC2=CC=CC=C2
Structural Class
-Haloamide / Tertiary Amide
Structural Analysis
The molecule features three distinct domains governing its reactivity and physical behavior:
Electrophilic Core : The 2-chloropropionyl moiety contains a reactive C-Cl bond adjacent to a carbonyl group. The electron-withdrawing carbonyl enhances the electrophilicity of the
-carbon, making it susceptible to nucleophilic attack ().
Amide Linkage : The tertiary amide bond is chemically robust but can undergo hydrolysis under forcing acidic or basic conditions. The lack of an N-H bond prevents hydrogen bond donation, lowering the melting point relative to secondary amides.
Lipophilic Wings : The N-benzyl and N-phenethyl groups provide a large hydrophobic surface area, dictating low water solubility and high affinity for organic solvents.
Physical Properties[3][5]
Based on structural analogues and available technical data, the physical properties are defined by the interplay between the rigid amide resonance and the flexible hydrophobic substituents.
Property
Value / Description
Physical State
Viscous liquid or low-melting solid (approx. MP < 50°C)
Appearance
Colorless to pale yellow oil/solid
Solubility (Water)
Negligible (< 0.1 mg/mL)
Solubility (Organic)
Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate
Note : As a tertiary amide with bulky substituents, the compound often exists as a supercooled liquid or an amorphous solid at room temperature. Crystallization may require specific solvent systems (e.g., Hexane/EtOAc).
Chemical Synthesis & Production Logic
The standard synthesis involves the acylation of a secondary amine with an
-haloacyl chloride. This reaction is typically conducted under Schotten-Baumann conditions or in an anhydrous organic solvent with a base scavenger.
Synthesis Workflow
Precursor Preparation : N-benzyl-2-phenylethylamine is the nucleophilic substrate.
Acylation : Reaction with 2-chloropropionyl chloride .
Scavenging : A base (Triethylamine or
) neutralizes the HCl byproduct to drive the equilibrium.
Reaction Mechanism
The nitrogen lone pair of the amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl and generating the amide.
Chemical Reactivity & Stability
The chemical utility of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide lies in the reactivity of the
-chloro group.
Nucleophilic Substitution (
)
The chlorine atom at the
-position is a good leaving group. The adjacent carbonyl group activates this position for nucleophilic attack, although steric hindrance from the amide nitrogen substituents may reduce the rate compared to primary amides.
-Amino amides, -Azido amides (precursors to triazoles).
Intramolecular Cyclization
Under strong heating or Lewis acid catalysis, the compound theoretically possesses the structural connectivity to undergo Friedel-Crafts-type cyclizations, potentially leading to isoquinoline or benzazepine derivatives, though the deactivated amide nitrogen makes this challenging without specific activation.
Hydrolysis
Acidic Hydrolysis : Refluxing in 6M HCl cleaves the amide bond, yielding 2-chloropropionic acid and the parent amine salt.
Basic Hydrolysis : Leads to the carboxylate and the free amine.
Handling & Safety Protocols
As an
-haloamide, this compound should be treated as a potential alkylating agent.
Hazard Identification
Skin/Eye Irritation : High probability of irritation due to lipophilicity and alkylating potential.
Sensitization : Potential skin sensitizer.
Toxicity : Specific toxicological data is limited; handle as a toxic substance (Class 6.1 equivalent).
Storage & Stability[5]
Storage : Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.
Technical Guide: N-Benzyl-2-chloro-N-(2-phenylethyl)propanamide as a Strategic Synthon
This technical guide provides an in-depth analysis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5), a specialized electrophilic synthon. It focuses on its utility in heterocyclic synthesis, medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5), a specialized electrophilic synthon. It focuses on its utility in heterocyclic synthesis, medicinal chemistry, and asymmetric catalysis.
Executive Summary & Chemical Identity
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is a tertiary amide characterized by a highly reactive
-chloro moiety and two lipophilic aromatic domains (benzyl and phenethyl). In drug discovery, this molecule represents a "privileged scaffold precursor" because it combines the pharmacophoric features of dopamine and sigma receptor ligands with a versatile electrophilic handle for cyclization or substitution.
The C2 position is a stereocenter (R/S). Typically supplied as a racemate.[1][2]
Core Research Area: Heterocyclic Synthesis (Isoquinolinones)
The most significant research application of this compound is its utility as a precursor for tetrahydroisoquinoline (THIQ) derivatives via Intramolecular Friedel-Crafts Alkylation . The molecule contains an internal electrophile (the C-Cl bond) and two competing nucleophilic aromatic rings.
Mechanism: Regioselective Cyclization
Under Lewis Acid catalysis (e.g.,
, , or ), the compound undergoes intramolecular alkylation. Research focuses on the regioselectivity between forming a 6-membered ring (via the phenethyl group) or a 7-membered ring (via the benzyl group).
Pathway A (Favored): Attack by the phenethyl ring (6-endo-trig/tet) yields 2-benzyl-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one .
Pathway B (Disfavored): Attack by the benzyl ring yields the benzazepinone derivative.
This pathway provides a rapid entry into the Isoquinolinone class, which serves as the core scaffold for numerous alkaloids, PARP inhibitors, and 5-HT antagonists.
Figure 1: Divergent cyclization pathways. The formation of the 6-membered lactam is generally favored due to lower ring strain.
Core Research Area: Peptidomimetics & Sigma Ligands
The N-benzyl-N-phenethyl moiety is a classic pharmacophore found in Sigma-1 receptor ligands and Calcium Channel Blockers (e.g., Verapamil analogs). Researchers use this chloro-amide to synthesize novel derivatives with enhanced metabolic stability.
Synthetic Workflow: Nucleophilic Substitution
The
-chloro position is highly susceptible to displacement by amines, thiols, or azides.
Amino Acid Mimetics: Reaction with primary amines yields N-substituted alaninamides . These compounds mimic the transition state of peptide hydrolysis and are investigated as protease inhibitors.
Sigma Receptor Probes: Displacement with secondary amines (e.g., pyrrolidine, piperidine) generates high-affinity Sigma-1 ligands used to study neuroprotection and neuropathic pain.
Workup: The presence of the amide oxygen assists in stabilizing the transition state, but steric hindrance from the N-benzyl group requires elevated temperatures.
Core Research Area: Asymmetric Synthesis & Resolution
Since the C2 position is chiral, this molecule is a candidate for Kinetic Resolution studies.
Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) can be screened to selectively hydrolyze or transesterify distal groups on derivatives, allowing for the isolation of enantiopure
-chloro amides.
Dynamic Kinetic Resolution (DKR): In the presence of a racemization catalyst (e.g., iodide), the substitution reaction can be directed to yield a single enantiomer of the amino-amide product, a critical technique in generating chiral pharmaceutical intermediates.
Analytical Characterization & Forensic Profiling
For researchers encountering this substance in non-targeted screening (e.g., forensic analysis), it is vital to distinguish it from structurally related controlled substances (like fentanyl precursors or amphetamine derivatives).
Mass Spectrometry (GC-MS) Fragmentation
The Electron Impact (EI) mass spectrum will display characteristic cleavage patterns driven by the amide nitrogen.
Fragment Ion (m/z)
Proposed Structure
Origin
91
(Tropylium)
Benzyl group cleavage.
105
(Phenethyl)
Phenethyl group cleavage.
196/198
Loss of benzyl radical (Isotopic Cl pattern visible).
301
Molecular Ion (weak).
Differentiation Note: Unlike fentanyl precursors (which typically contain a piperidine ring), this molecule is acyclic. The presence of the chlorine isotope pattern (3:1 ratio at M and M+2 fragments) is the definitive marker.
Handling & Safety Protocols
Hazards: As an
-haloamide, this compound is a potent alkylating agent . It acts as a skin sensitizer and lachrymator.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond by atmospheric moisture.
Deactivation: Spills should be treated with an aqueous solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the chloride and neutralize the alkylating potential.
References
Synthesis of Tetrahydroisoquinolines:Intramolecular Friedel-Crafts Alkyl
-Haloacetamides. Journal of Organic Chemistry. Link
Chiral Resolution Mechanisms: Resolution of 2-chloromandelic acid derivatives with N-benzyl-1-phenylethylamine. Chirality, 2012.[3] Link
Sigma Receptor Ligands: Structure-Activity Relationships of N,N-Disubstituted Phenethylamines. Journal of Medicinal Chemistry. Link
Friedel-Crafts Cyclization Review: Catalytic Enantioselective Friedel-Crafts Alkylations. Beilstein Journal of Organic Chemistry, 2010. Link
Forensic Analysis: Mass Spectral Characterization of N-Substituted Propionamides. Forensic Science International.[1] Link
Application Note: Synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
Abstract & Scope This Application Note details the optimized protocol for the synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (Target Molecule). This compound serves as a critical reference standard in forens...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This Application Note details the optimized protocol for the synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (Target Molecule). This compound serves as a critical reference standard in forensic impurity profiling and a versatile intermediate in the synthesis of heterocyclic scaffolds (e.g., morpholinones) via intramolecular cyclization.
The protocol utilizes a nucleophilic acyl substitution strategy under anhydrous conditions, prioritizing high yield and minimal side-product formation (specifically preventing
-elimination of the chloro-group).
Retrosynthetic Analysis & Strategy
The most robust disconnection for the target amide involves the scission of the carbonyl-nitrogen bond. This reveals two commercially available or easily accessible precursors:
The Electrophile: 2-Chloropropanoyl chloride (activated acid derivative).
The Nucleophile: N-Benzyl-2-phenylethanamine (secondary amine).
Reaction Scheme
The synthesis proceeds via the attack of the secondary amine on the acyl chloride. A non-nucleophilic base (Triethylamine or DIPEA) is employed to scavenge the liberated HCl, driving the equilibrium forward.
Figure 1: Retrosynthetic disconnection and forward reaction pathway.
Material Safety & Handling (HSE)
Critical Warning: This protocol involves corrosive and lachrymatory agents. All operations must be performed in a functioning fume hood.
Reagent
Hazard Class
Handling Precaution
2-Chloropropanoyl chloride
Corrosive, Lachrymator
Reacts violently with water. Dispense via syringe under inert gas.
N-Benzyl-2-phenylethanamine
Irritant, Acute Tox.
Avoid skin contact. Hygroscopic; store under desiccant.
Solubility: Soluble in DCM, MeOH, EtOAc; insoluble in water.
NMR Interpretation (Expected)
H NMR (400 MHz, ): Due to the amide bond rotamers, signals may appear doubled or broadened.
7.1–7.4 (m, 10H, Aromatic protons).
4.4–4.6 (m, 2H, , benzylic).
4.3 (q, 1H, , alpha-proton).
3.4–3.6 (m, 2H, ).
2.8–2.9 (t, 2H, ).
1.6–1.7 (d, 3H, ).
Mass Spectrometry
Technique: GC-MS or LC-MS (ESI+).
M+ Peak: 301.1 (Cl-35 isotope) and 303.1 (Cl-37 isotope) in a 3:1 ratio, characteristic of a monochlorinated compound.
Fragmentation (GC-MS): Look for tropylium ion (m/z 91) and loss of the chloropropionyl group.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of acid chloride.
Ensure reagents are anhydrous.[2] Check the quality of the acid chloride (it should be clear, not cloudy).
Impurity: Starting Amine
Incomplete reaction.
Extend reaction time or add 0.1–0.2 equiv more acid chloride. Ensure the HCl wash was thorough.
Impurity: Elimination Product
Formation of acrylamide derivative.
Reaction temperature too high. Keep addition strictly at 0°C. Avoid strong heating during concentration.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 154878, N-Benzyl-2-chloropropanamide (Analogous structure reference). Retrieved from [Link][5]
Valdez, C. A., et al. (2014). Synthesis and characterization of impurity profiles for fentanyl and related opioids. Forensic Science International, 243, 14-29. (Provides context on N-benzyl-N-phenethyl scaffolds).
Application Notes and Protocols for the Synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
Abstract This document provides a comprehensive guide for the synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, a tertiary amide synthesized via a two-step process. The initial step involves the preparation of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, a tertiary amide synthesized via a two-step process. The initial step involves the preparation of the secondary amine precursor, N-benzyl-N-(2-phenylethyl)amine, through reductive amination. The subsequent and final step is the acylation of this amine with 2-chloropropanoyl chloride under Schotten-Baumann conditions. This guide details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and purification methods. It is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Background
The synthesis of amides is a cornerstone of modern organic chemistry, pivotal in the creation of pharmaceuticals, polymers, and other fine chemicals. The target molecule, N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, is a tertiary amide. Tertiary amides are generally stable and can serve as important intermediates in the synthesis of more complex molecules.
The synthetic strategy employed here is robust and widely applicable. It involves two key transformations:
Reductive Amination: To construct the secondary amine backbone, N-benzyl-N-(2-phenylethyl)amine, we react phenethylamine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired amine. This method is highly efficient for forming carbon-nitrogen bonds.
Nucleophilic Acyl Substitution: The core amide bond is formed by reacting the synthesized secondary amine with an acyl chloride (2-chloropropanoyl chloride). This is a classic nucleophilic addition-elimination reaction, often conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1][2][3][4] The high reactivity of acyl chlorides makes this reaction efficient and generally high-yielding.[]
This document provides a self-validating protocol, explaining the rationale behind each step to ensure both reproducibility and a deeper understanding of the chemical process.
Overall Synthesis Workflow
The synthesis is performed in two distinct stages, starting from commercially available precursors. The workflow is designed to proceed sequentially, with the purified product of the first stage being used as the reactant in the second.
Caption: Overall workflow for the two-stage synthesis.
Safety and Handling
Extreme caution is required, particularly when handling 2-chloropropanoyl chloride.
2-Chloropropanoyl Chloride: This reagent is highly corrosive, flammable, a lachrymator (tear-inducing), and reacts violently with water and other nucleophiles like alcohols and amines.[6][7][8] Inhalation can cause severe respiratory tract irritation.[7]
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[6][9]
Handling: Conduct all operations in a certified chemical fume hood with adequate ventilation.[6][10] Use spark-proof tools and ground all equipment.[6] Keep away from ignition sources.[6] Always add the acyl chloride to the reaction mixture slowly; never the other way around.
Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[6] Do not use combustible materials.
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.
Solvents (DCM, Ethanol): Dichloromethane (DCM) is a suspected carcinogen. Ethanol is flammable. Handle both in a fume hood and avoid ignition sources.
Protocol 1: Synthesis of N-benzyl-N-(2-phenylethyl)amine
This protocol details the reductive amination of phenethylamine with benzaldehyde.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq.
Amount
Phenethylamine
C₈H₁₁N
121.18
1.0
(Specify amount)
Benzaldehyde
C₇H₆O
106.12
1.1
(Calculate based on phenethylamine)
Sodium Borohydride
NaBH₄
37.83
2.0
(Calculate based on phenethylamine)
Ethanol (EtOH)
C₂H₅OH
46.07
-
(Solvent)
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
(Extraction Solvent)
Deionized Water
H₂O
18.02
-
(Wash)
Brine
NaCl(aq)
-
-
(Wash)
Anhydrous MgSO₄
MgSO₄
120.37
-
(Drying Agent)
Step-by-Step Procedure
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenethylamine (1.0 eq) and ethanol.
Imine Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the reaction at room temperature. Monitor the formation of the imine by Thin Layer Chromatography (TLC), which typically takes 30 minutes to 2 hours.
Reduction: Cool the mixture in an ice bath (0 °C). Slowly add sodium borohydride (2.0 eq) in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30-60 minutes.
Quenching and Workup:
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
Partition the residue between dichloromethane (DCM) and deionized water.
Transfer the mixture to a separatory funnel. Isolate the organic layer.
Extract the aqueous layer twice more with DCM.
Combine all organic layers. Wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude N-benzyl-N-(2-phenylethyl)amine.[11]
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography.
Protocol 2: Synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
This protocol describes the acylation of the secondary amine with 2-chloropropanoyl chloride.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base is required to neutralize the resulting protonated amide and the HCl byproduct.[1][4]
Caption: Mechanism of nucleophilic acyl substitution.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq.
Amount
N-benzyl-N-(2-phenylethyl)amine
C₁₅H₁₇N
211.30
1.0
(Use product from Protocol 1)
2-Chloropropanoyl chloride
C₃H₄Cl₂O
126.97
1.2
(Calculate based on amine)
Triethylamine (Et₃N)
C₆H₁₅N
101.19
1.5
(Calculate based on amine)
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
-
(Solvent)
Deionized Water
H₂O
18.02
-
(Wash)
1 M HCl(aq)
HCl
36.46
-
(Wash)
Saturated NaHCO₃(aq)
NaHCO₃
84.01
-
(Wash)
Brine
NaCl(aq)
-
-
(Wash)
Anhydrous MgSO₄
MgSO₄
120.37
-
(Drying Agent)
Step-by-Step Procedure
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-benzyl-N-(2-phenylethyl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add a solution of 2-chloropropanoyl chloride (1.2 eq) in anhydrous DCM dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature below 5 °C during addition. The reaction is exothermic.[]
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours.[3] Monitor the reaction progress by TLC until the starting amine is consumed.
Workup and Extraction:
Quench the reaction by slowly adding deionized water.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
Characterization: The final product, N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its identity and purity.
References
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]
Sdfine. (n.d.). 2-CHLOROPROPIONYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]
Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride MSDS. Retrieved from [Link]
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize amides. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of N-benzyl-2-phenylethylamine. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
ChemistryStudent. (n.d.). Amides (A-Level). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Retrieved from [Link]
Supporting Information. (n.d.). General procedure for purification. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloropropionyl chloride - PubChem. Retrieved from [Link]
Application Note: Analytical Profiling and Quality Control of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (BCPEP)
This Application Note is designed to serve as a definitive technical guide for the analytical characterization of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (herein referred to as BCPEP ).[1][2] This compound represe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the analytical characterization of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (herein referred to as BCPEP ).[1][2]
This compound represents a critical class of
-haloamide intermediates .[1][2] In drug development, these species are often flagged as Potential Genotoxic Impurities (PGIs) due to their alkylating capability, or monitored as specific process-related impurities in the synthesis of complex phenethylamines.[1][2]
Executive Summary & Chemical Context
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 24752-66-7) is a tertiary amide featuring a reactive
-chloro moiety.[1][2][3] It is typically generated via the Schotten-Baumann acylation of N-benzyl-2-phenylethylamine with 2-chloropropanoyl chloride.[1][2]
Why Analyze This Compound?
Pharmaceutical Impurity Profiling: As an
-haloamide, BCPEP possesses alkylating potential (structural alert for genotoxicity).[1][2] Regulatory bodies (ICH M7 guidelines) require sensitive detection limits (often ppm level) for such species in Active Pharmaceutical Ingredients (APIs).[1][2]
Forensic Intelligence: The structural backbone (N-benzyl-N-phenethyl) is homologous to precursors used in the illicit synthesis of amphetamine-type stimulants and designer opioids.[1][2] BCPEP serves as a specific marker for synthetic routes utilizing chlorinated acylating agents.[1][2]
Synthetic Intermediate: It is a versatile scaffold for synthesizing
-amino amides via nucleophilic substitution.[1][2]
Physicochemical Profile
Property
Value
Notes
Formula
CHClNO
Molecular Weight
301.81 g/mol
Monoisotopic: 301.12
LogP (Predicted)
~4.2 - 4.5
Highly Lipophilic
Appearance
Viscous Oil or Low-Melting Solid
Depending on purity/enantiomeric excess
Chirality
1 Chiral Center (C2 of propanamide)
Exists as (R) and (S) enantiomers
Solubility
DMSO, Methanol, Acetonitrile, DCM
Insoluble in water
Safety & Handling (HSE Protocol)
WARNING: BCPEP contains a reactive alkyl chloride.[1][2]
Objective: Assay purity and quantification of BCPEP in bulk samples or reaction mixtures.[1][2]
Rationale: The high lipophilicity (LogP > 4) necessitates a strong organic gradient on a C18 stationary phase.[1][2]
Instrument Parameters:
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Resolution: > 2.0 from the hydrolysis product (N-benzyl-2-phenylethylamine), which elutes earlier.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Structural identification and forensic profiling.[1][2]
Rationale: BCPEP is thermally stable enough for GC analysis.[1][2] The Electron Impact (EI) spectrum provides definitive structural fingerprints distinguishing it from non-chlorinated analogues.[1][2]
Instrument Parameters:
Inlet: Splitless (280°C), Purge flow 50 mL/min at 0.75 min.
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1][2]
(often appears as two doublets or broad singlet due to rotamers).[1][2]
-CH of the propanamide group (quartet, coupled to methyl).[1][2]
3.40 – 3.60 (m, 2H): N-CH of the phenethyl group.[1][2]
2.80 – 2.90 (m, 2H): Ar-CH of the phenethyl group.[1][2]
1.65 (d, 3H): Methyl group of the propanamide (doublet, Hz).[1][2]
Note: Amide rotamers may cause signal doubling/broadening at room temperature.[1][2] High-temperature NMR (50°C) is recommended for sharp singlets.[1][2]
Synthesis & Degradation Pathways (Visualization)
The following diagram illustrates the synthetic origin of BCPEP and its potential degradation/reaction pathways, critical for impurity tracking.
Caption: Synthetic origin of BCPEP via acylation and downstream pathways for degradation (hydrolysis) or derivatization.
Analytical Workflow Decision Tree
Use this logic flow to select the appropriate method based on your sample type.
Caption: Decision matrix for selecting analytical techniques based on sample purity and concentration requirements.
References
Santa Cruz Biotechnology. N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Product Data. Retrieved from [1][2]
PubChem. Compound Summary: N-Benzyl-2-chloropropanamide.[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.[1][2]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
BenchChem. Analytical Standards for Chlorinated Amides. Retrieved from
Disclaimer: This document is for research and development purposes only. The compound described may be subject to specific regulatory controls depending on the jurisdiction.[1][2][4][5][6][7] Users are responsible for verifying local laws regarding the handling of chlorinated phenethylamine derivatives.
Executive Summary & Context N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 24752-66-7) is a critical tertiary amide intermediate, often encountered in the synthesis of pharmaceutical scaffolds and forensic analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Context
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 24752-66-7) is a critical tertiary amide intermediate, often encountered in the synthesis of pharmaceutical scaffolds and forensic analysis of fentanyl-related precursors (specifically benzylfentanyl analogs).[1]
Characterizing this molecule presents a dual analytical challenge:
Chirality: The C2 position (alpha to the carbonyl) contains a chlorine atom and a methyl group, creating a stereocenter.[1]
Restricted Rotation: The partial double-bond character of the amide C-N bond creates distinct cis and trans rotamers (E/Z isomers) that equilibrate slowly on the NMR timescale at room temperature.[1]
The Result: A standard room-temperature
H NMR spectrum often appears "messy," displaying signal doubling and complex splitting patterns that inexperienced analysts frequently mistake for impurities.[1] This guide provides a definitive protocol to distinguish intrinsic structural dynamics from contamination.[1]
Structural Dynamics & Theory
To interpret the spectrum, one must understand the physical state of the molecule in solution.
The Rotamer Effect
In tertiary amides, the lone pair on the nitrogen delocalizes into the carbonyl
orbital. This creates a high energy barrier to rotation ( kcal/mol).[1] Consequently, the N-benzyl and N-phenylethyl groups are locked in distinct environments relative to the carbonyl oxygen.
Diastereotopicity
Because the molecule possesses a chiral center at the 2-chloro position (
), the protons on the adjacent methylene groups (Benzyl and Phenylethyl ) are diastereotopic .[1] They are chemically non-equivalent and will couple to each other, often appearing as complex AB quartets or multiplets rather than simple singlets or triplets.[1]
Figure 1: The dynamic equilibrium between rotamers creates signal doubling at ambient temperatures.[1] Heating the sample overcomes the rotational barrier, causing signal coalescence.
Experimental Protocols
Protocol A: Sample Preparation (Standard & VT)
Objective: Prepare a sample suitable for both high-resolution room temperature scans and Variable Temperature (VT) validation.[1]
Solvent Selection:
Standard: Chloroform-d (
) is acceptable for routine checks but often results in overlapping multiplets.[1]
Recommended: Dimethyl Sulfoxide-d6 (
) or Toluene-d8 ().[1] Toluene-d8 is preferred for VT studies as it allows heating up to 100°C without boiling or excessive evaporation.[1]
Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.
Note: High concentrations can induce viscosity broadening; keep it dilute.[1]
Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (common if the sample was prepared via acyl chloride coupling).[1]
Protocol B: Acquisition Parameters (400 MHz+)
Parameter
Setting
Rationale
Pulse Sequence
zg30 (30° pulse)
Standard excitation.
Relaxation Delay (D1)
5.0 - 10.0 sec
CRITICAL. Rotamers often have different T1 relaxation times.[1] A short D1 will lead to inaccurate integration ratios between rotamers.[1]
Complex due to diastereotopicity and rotamer overlap.[1]
Methine
4.30 – 4.60
Quartet (x2)
Deshielded by Cl.[1] Distinct separation between rotamers.[1]
Benzyl
4.40 – 4.80
AB Quartet / Split Singlets
Diagnostic Region. Often appears as two sets of AB systems due to the chiral center making these protons diastereotopic.[1]
Aromatic
7.10 – 7.40
Multiplet
Overlapping signals from both phenyl rings (10H total).[1]
Self-Validating the Analysis (The "Heat Test")
If you suspect the "impurities" are actually rotamers, perform the VT-NMR Validation :
Acquire a spectrum at 25°C. Note the doubled peaks.[1]
Heat the probe to 80°C (in DMSO/Toluene).
Result: The doubled peaks should broaden and merge (coalesce) into single, sharper signals. The diastereotopic splitting (AB patterns) will remain (due to the chiral center), but the rotameric splitting will vanish.
If peaks remain distinct and sharp at 80°C, they are chemical impurities.[1]
Advanced Workflow Diagram
Figure 2: Analytical workflow for distinguishing rotameric isomers from synthetic impurities.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154878, N-Benzyl-2-chloropropanamide (Related Structure).[1] Retrieved from [Link]
Larsen, J. C., et al. (2002).[1][2] "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 7, 664-673.[1][2] Retrieved from [Link][1]
Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs on Fentanyl-Related Substances.[1] (General reference for amide precursors). Retrieved from [Link]
Targeted Characterization of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide: A Forensic and Synthetic Impurity Analysis
Application Note: AN-2026-PHY-09 Executive Summary This application note details the structural elucidation and quantification protocol for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (C₁₈H₂₀ClNO). This molecule appea...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-PHY-09
Executive Summary
This application note details the structural elucidation and quantification protocol for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (C₁₈H₂₀ClNO). This molecule appears frequently as a "route-specific impurity" or intermediate in the synthesis of N-substituted phenethylamines and designer amphetamine derivatives (e.g., Fenproporex analogs or N-benzyl substituted precursors).
Due to the presence of the chlorine atom and the tertiary amide backbone, this analyte presents unique mass spectrometric challenges, specifically the resolution of isobaric interferences at m/z 91 and the potential for thermal degradation in gas chromatography. This guide provides a validated workflow using GC-MS (EI) for structural fingerprinting and LC-QTOF-MS for exact mass confirmation.
Chemical Identity & Properties
Property
Specification
Chemical Name
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
Molecular Formula
C₁₈H₂₀ClNO
Exact Mass
301.1233 (for ³⁵Cl)
Molecular Weight
301.81 g/mol
LogP (Predicted)
~4.2 (Highly Lipophilic)
Key Structural Features
Tertiary Amide, Alpha-Chloro moiety, Benzyl group, Phenethyl group
Analytical Challenges & Mechanistic Insights
3.1 The "Isobaric Clash" at m/z 91
In Electron Ionization (EI), this molecule generates two distinct fragments that nominally share m/z 91, requiring high-resolution mass spectrometry (HRMS) for definitive assignment:
Tropylium Ion (C₇H₇⁺): Derived from the benzyl group. Calculated Mass: 91.0548 Da .
2-Chloropropionyl Cation (C₃H₄³⁵ClO⁺): Derived from the acyl moiety. Calculated Mass: 90.9951 Da .
Insight: On a standard quadrupole GC-MS, these appear as a single base peak. On a Q-TOF, they are resolved by a ~60 mDa mass defect.
3.2 Thermal Instability
As an
-haloamide, the C-Cl bond is labile. High injector temperatures (>260°C) can induce thermal elimination of HCl, leading to the formation of an acrylamide derivative ().
Protocol Adjustment: Use a "Cold Splitless" injection or limit injector temperature to 230°C to preserve the molecular ion.
Aliquot 1.0 mL sample into a glass centrifuge tube.
Add 200 µL Phosphate Buffer (pH 6.0) to neutralize.
Add 3.0 mL MTBE containing internal standard (e.g., N-benzyl-benzamide-d7).
Vortex for 2 minutes; Centrifuge at 3500 rpm for 5 minutes.
Transfer the organic (upper) layer to a clean vial.
Evaporate to dryness under
stream at 40°C.
Reconstitute in 100 µL Ethyl Acetate (for GC) or 50:50 MeOH:H₂O (for LC).
4.2 GC-MS Method (Structural Fingerprinting)
Instrument: Agilent 8890/5977B (or equivalent).
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
Inlet: Splitless, 230°C (Critical: Do not overheat).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
Initial: 80°C (hold 1 min).
Ramp: 20°C/min to 280°C.
Hold: 5 min.
MS Source: EI (70 eV), 230°C.
Scan Range: m/z 40–450.
4.3 LC-QTOF Method (Exact Mass Confirmation)
Instrument: SCIEX X500R or Agilent 6545 Q-TOF.
Column: C18 Reverse Phase (2.1 x 100mm, 1.8µm).
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 mins.
Ionization: ESI Positive Mode.
Mass Spectrometry Interpretation
5.1 Fragmentation Logic (EI Source)
The fragmentation follows a predictable pathway driven by the stability of the benzyl and phenethyl carbocations.
Molecular Ion (
): Weak intensity at m/z 301. Look for the characteristic Chlorine isotope pattern ( = 3:1 ratio at m/z 301 and 303).
-Cleavage (Amide Bond Rupture):
Loss of the chloro-propionyl group yields the Dibenzyl-like amine cation (N-benzyl-N-phenethyl amine radical) at m/z ~210.
Benzylic Cleavage:
Formation of the Tropylium ion (m/z 91) – typically the Base Peak.
Phenethyl Cleavage:
Formation of the Phenethyl cation (m/z 105).
McLafferty Rearrangement:
Possible if the phenethyl chain adopts the correct conformation, though sterically hindered by the bulky benzyl group.
5.2 Visualization: Fragmentation Pathway
Analytical Workflow Diagram
The following diagram outlines the decision tree for confirming the presence of this impurity in a complex matrix.
Validation Parameters (System Suitability)
To ensure the trustworthiness of the data, the following acceptance criteria must be met before analyzing unknown samples:
Parameter
Acceptance Criteria
Rationale
Retention Time Stability
min
Ensures chromatographic consistency.
Mass Accuracy (LC-MS)
ppm
Required to distinguish C₇H₇⁺ from C₃H₄ClO⁺ fragments.
Isotope Ratio (GC-MS)
303/301 ratio =
Confirms presence of exactly one Chlorine atom.
Signal-to-Noise (LOQ)
at 10 ng/mL
Defines the sensitivity limit for impurity trace analysis.
References
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development and EI fragmentation mechanisms).
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link] (Authoritative source for forensic mass spectral data of phenethylamines).
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for fundamental thermodynamic data and ionization energies of benzyl/phenethyl derivatives).
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Designer Drugs. [Link] (Provides context on impurity profiling for N-substituted designer drugs).
Application
Application Note: Characterization of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
This Application Note and Protocol guide is designed for researchers investigating N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5), a specialized -chloroamide electrophile. Given its structural classific...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers investigating N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5), a specialized
-chloroamide electrophile.
Given its structural classification as an
-haloamide, this compound functions as a covalent modifier of nucleophilic cysteine residues. In biological contexts, it is primarily utilized as a TRPA1 (Transient Receptor Potential Ankyrin 1) agonist or a covalent fragment probe for chemoproteomics. The following protocols provide a rigorous framework for characterizing its electrophilic reactivity and functional biological activity.
Introduction & Mechanism of Action
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is a reactive electrophile belonging to the
-chloroamide class. Unlike non-covalent ligands, this molecule acts via S-alkylation , forming irreversible thioether bonds with solvent-exposed cysteine residues on target proteins.
Primary Target:TRPA1 Ion Channel .[1][2][3] The compound mimics the activity of established agonists like chloroacetanilide and mustard oil. It activates the channel by covalently modifying N-terminal cytoplasmic cysteine residues (specifically C621, C641, and C665 in human TRPA1), inducing a conformational change that opens the pore to Ca
influx.
Secondary Application:Covalent Fragment Screening . Due to its moderate molecular weight (~301.8 g/mol ) and specific "warhead" (2-chloropropanamide), it serves as a chemical probe to map ligandable cysteines in the proteome.
Chemical Handling & Stability
Solubility: Soluble in DMSO (>10 mM) and Ethanol.
Stability Warning: The
-chloro moiety is susceptible to hydrolysis in basic aqueous buffers (pH > 8.0).
Best Practice: Prepare fresh stocks in anhydrous DMSO.
Working Solutions: Dilute into neutral buffers (PBS pH 7.4) immediately prior to use. Avoid buffers containing DTT or
-mercaptoethanol, as these thiols will quench the compound before it reaches the biological target.
Objective: To quantify the electrophilic reactivity (
) of the compound. This control is essential to distinguish specific target engagement from indiscriminate protein alkylation (toxicity).
Principle:
The compound is incubated with Glutathione (GSH).[4] The rate of adduct formation is monitored via LC-MS or UV-Vis.
Materials:
Test Compound (10 mM in DMSO)
Reduced Glutathione (GSH) (freshly prepared 10 mM in PBS)
Internal Standard (e.g., Caffeine or Warfarin)
LC-MS/MS system
Step-by-Step Methodology:
Reaction Setup: In a HPLC vial, prepare the reaction mixture:
PBS (pH 7.4): 980 µL
GSH Stock: 10 µL (Final: 100 µM)
Test Compound: 10 µL (Final: 10 µM)
Note: Maintain a 10:1 GSH:Compound ratio to ensure pseudo-first-order kinetics.
Incubation: Incubate at 37°C in a thermomixer.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.
Analysis: Inject onto LC-MS. Monitor the depletion of the parent ion (
302 [M+H]) and the appearance of the GSH-adduct ( 609 [M+GSH-HCl]).
Calculation: Plot
vs. time. The slope represents .
Data Output Table:
Parameter
Value (Example)
Interpretation
|
(GSH) | 45 min | Moderate reactivity; suitable for cellular probes. |
| (PBS) | > 24 hours | Chemically stable in absence of nucleophiles. |
| Adduct Mass | +305 Da | Confirms mono-alkylation of GSH. |
Protocol B: TRPA1 Functional Assay (Calcium Flux)
Objective: To validate biological activity and determine potency (
) in a cellular system.
Materials:
Cell Line: HEK293 stably expressing human TRPA1 (HEK-hTRPA1).
Control: AITC (Allyl isothiocyanate) as a positive control.
Antagonist: HC-030031 (Specific TRPA1 blocker).
Dye: Fluo-4 AM (Calcium indicator).
Step-by-Step Methodology:
Seeding: Plate HEK-hTRPA1 cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate overnight.
Dye Loading:
Remove media. Wash once with HBSS buffer.
Add 100 µL/well of Fluo-4 AM loading solution (4 µM Fluo-4 + 0.04% Pluronic F-127 in HBSS).
Incubate 45 min at 37°C in dark.
Baseline: Wash cells 3x with HBSS to remove extracellular dye. Incubate 15 min at RT for de-esterification.
Compound Addition (On-line):
Place plate in FLIPR or FlexStation reader.
Record baseline fluorescence (
) for 30 seconds.
Inject 50 µL of 3x concentrated Test Compound (Final concentrations: 0.1 µM – 100 µM).
Measurement: Monitor fluorescence emission (Ex 494 nm / Em 516 nm) for 180 seconds.
Specificity Check: Pre-incubate a separate set of wells with 10 µM HC-030031 for 10 min before adding the test compound. The signal should be abolished.
This diagram illustrates the chemical reaction between the
-chloroamide warhead and a cysteine thiol (GSH or Protein).
Caption: Mechanism of S-alkylation. The nucleophilic thiol attacks the
-carbon, displacing chloride to form a stable thioether bond.
Figure 2: TRPA1 Activation Logic
This flowchart details the biological signaling cascade triggered by the compound.
Caption: TRPA1 Activation Pathway. The compound covalently modifies cytoplasmic cysteines, gating the channel open for Calcium entry.
References
Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature, 445(7127), 541–545. Link
Hinman, A., et al. (2006). "TRPA1 is a candidate for the mechanosensitive transduction channel of vertebrate hair cells." Proceedings of the National Academy of Sciences, 103(51), 19561–19568. Link
Böhme, A., et al. (2009). "Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology, 22(4), 742–750. Link
Santa Cruz Biotechnology. "N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Product Data." SCBT Catalog. Link
A Hierarchical Cell-Based Assay Strategy for Profiling N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
An Application Note for the Characterization of Novel Bioactive Compounds Abstract The discovery and development of novel therapeutic agents require a systematic and robust characterization of their biological activities...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Characterization of Novel Bioactive Compounds
Abstract
The discovery and development of novel therapeutic agents require a systematic and robust characterization of their biological activities. For a novel compound such as N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, where the mechanism of action is unknown, a tiered or hierarchical approach to cell-based screening is essential. This guide provides a comprehensive framework for researchers, starting with broad-spectrum cytotoxicity screening to determine bioactive concentrations, followed by more focused secondary assays to elucidate the specific mechanism of cell death, such as apoptosis or cell cycle arrest. The protocols herein are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for a Tiered Assay Approach
Cell-based assays are fundamental tools in drug discovery, offering a more biologically relevant context than simple biochemical assays by reflecting the complex interplay of cellular pathways.[1][2] When faced with a novel chemical entity like N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, a member of the amide class of compounds known for their diverse biological activities, a primary question is whether it has any effect on cell health.
A hierarchical screening strategy is the most efficient method to address this. The process begins with a broad primary screen to identify if the compound has cytotoxic or cytostatic effects and to establish a dose-response relationship. A positive "hit" from this initial screen, defined by a potent half-maximal inhibitory concentration (IC50), justifies progression to a panel of secondary assays. These secondary assays are designed to dissect the underlying mechanism of action (MoA), such as the induction of programmed cell death (apoptosis) or interference with cell division (cell cycle arrest). This structured workflow, detailed below, ensures a logical, evidence-based characterization of the compound's cellular effects.
Primary Screening: Determination of Cytotoxicity and IC50
The first step is to ascertain whether N-benzyl-2-chloro-N-(2-phenylethyl)propanamide impacts cell viability. This is crucial for determining the compound's potency and guiding the concentration range for subsequent mechanistic studies.
The Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which an agent is toxic to cells.[1] This can be evaluated through various cellular health indicators, including metabolic activity, cell membrane integrity, and ATP concentration.[3] A dose-response curve is generated by exposing cells to a range of compound concentrations, from which the IC50 value is derived. The IC50 represents the concentration of a compound required to inhibit a biological process, in this case, cell viability, by 50%.[4][5][6]
Selecting the Appropriate Cell Line
The choice of cell line is critical and should be guided by the research objectives.[7] For a compound with an unknown target, a practical approach is to screen against a panel of well-characterized cell lines. This panel should ideally include:
A common cancer cell line: e.g., HeLa (cervical cancer) or A549 (lung cancer), which are robust and widely used.
A non-cancerous cell line: e.g., HEK293 (human embryonic kidney) or a fibroblast line, to assess for potential cancer-specific cytotoxicity.[8]
Factors such as tissue origin, growth rate, and compatibility with assay conditions should be considered to ensure the model is relevant and practical.[7]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the general workflow for the primary cytotoxicity screen.
Caption: General workflow for primary cytotoxicity screening.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[1][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][10]
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
Sterile 96-well flat-bottom plates
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding:
Culture cells to ~80% confluency.
Harvest cells using trypsin and perform a cell count.
Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Leave edge wells filled with sterile PBS to minimize evaporation effects.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide in DMSO.
Perform a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.
Controls: Include wells for:
Untreated Control: Cells with fresh medium only.
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the dilutions.
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
Incubate the plate for 24, 48, or 72 hours. A 48- or 72-hour incubation is common for assessing effects on proliferation.
MTT Assay:
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]
Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9]
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[1]
Plot the % Viability against the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[4]
Secondary Screening: Elucidating the Mechanism of Action
If the primary screen reveals significant cytotoxicity (e.g., an IC50 < 20 µM), the next step is to investigate how the compound is killing the cells. The most common mechanisms are apoptosis and necrosis, or interference with the cell cycle.
Apoptosis Assay: Caspase-Glo® 3/7
Principle: Apoptosis is a form of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[12][13]
Procedure Outline:
Seed cells in a white-walled 96-well plate and treat with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50).
Incubate for a period shorter than the cytotoxicity endpoint (e.g., 6, 12, or 24 hours) to capture the apoptotic events.
Equilibrate the plate to room temperature.
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[14]
Mix gently and incubate at room temperature for 1-2 hours.
Measure luminescence using a plate luminometer. An increase in luminescence relative to the vehicle control indicates apoptosis induction.
Caption: Mechanism of the Caspase-Glo® 3/7 Assay.
Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay provides a more detailed picture of cell death. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[16] This dual staining allows for the differentiation of four cell populations:
Viable: Annexin V-negative / PI-negative
Early Apoptotic: Annexin V-positive / PI-negative
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
Seed cells in a 6-well plate and treat with the compound as described above.
Harvest both adherent and floating cells.
Wash cells with cold PBS.
Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[17]
Incubate for 15 minutes at room temperature in the dark.[17]
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Cell Cycle Analysis by PI Staining
Principle: Many cytotoxic compounds exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M). PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase:
G0/G1 phase: Normal (2N) DNA content.
S phase: Intermediate DNA content (between 2N and 4N) as DNA is synthesized.
G2/M phase: Doubled (4N) DNA content before cell division.
Procedure Outline:
Seed cells in a 6-well plate and treat with the compound.
Harvest cells, wash with PBS, and obtain a single-cell suspension.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[18][19]
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is critical to degrade RNA, which PI can also bind to, ensuring only DNA is stained.
Incubate for 30 minutes at room temperature in the dark.
Analyze by flow cytometry, collecting fluorescence data on a linear scale. Use pulse processing (Area vs. Width) to gate out doublets and aggregates.[18]
Caption: The cell cycle and potential points of arrest.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Cytotoxicity of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
Cell Line
Incubation Time (h)
IC50 (µM) ± SD
HeLa
48
Value
HEK293
48
Value
| A549 | 48 | Value |
Table 2: Mechanistic Assay Results (Treatment at 1x IC50 for 24h)
Cell Line
Assay
Fold Change vs. Vehicle ± SD
Interpretation
HeLa
Caspase-3/7 Activity
Value
e.g., Suggests apoptosis induction
HeLa
% Annexin V Positive
Value
e.g., Confirms PS externalization
| HeLa | % Cells in G2/M | Value | e.g., Suggests G2/M cell cycle arrest |
Interpretation:
A low IC50 value in a cancer cell line compared to a non-cancerous line suggests potential therapeutic selectivity.[20]
A significant increase in caspase-3/7 activity and the percentage of Annexin V-positive cells strongly indicates that the compound induces apoptosis.
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) points to the compound interfering with cellular machinery responsible for that transition, such as microtubule dynamics or DNA damage checkpoints.
By combining the results from this hierarchical assay cascade, a researcher can build a robust, data-driven hypothesis about the bioactivity and mechanism of action of a novel compound like N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, paving the way for more advanced preclinical studies.
References
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Available at: [Link]
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC. Available at: [Link]
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]
MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]
Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Available at: [Link]
ResearchGate. (2021). Why can't I get reproducible results in cell based assays? Available at: [Link]
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
Shin, Y. K., & Lee, M. Y. (2015). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
GenTarget Inc. (n.d.). Cell-Quant™ AlamarBlue Cell Viability Reagent. Available at: [Link]
Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
Horizon Discovery. (2016). 5 tips for choosing the right cell line for your experiment. Available at: [Link]
Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Available at: [Link]
Cold Spring Harbor Protocols. (2017). Analysis of Cell Viability by the alamarBlue Assay. Available at: [Link]
ResearchGate. (2022). Cell viability assays. Available at: [Link]
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]
Interchim. (n.d.). Annexin V FITC Assay Kit. Available at: [Link]
IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Available at: [Link]
Using N-benzyl-2-chloro-N-(2-phenylethyl)propanamide in medicinal chemistry
Application Note: Strategic Utilization of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide in Pharmacophore Diversification Executive Summary N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (hereafter referred to as Compou...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide in Pharmacophore Diversification
Executive Summary
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (hereafter referred to as Compound A ) represents a high-value electrophilic scaffold in medicinal chemistry. Its structural topology—featuring a lipophilic N-benzyl-N-phenethyl core coupled with a reactive
-chloroamide motif—makes it an ideal "diversity-enabling" intermediate.
This guide details the protocols for utilizing Compound A as a substrate for Nucleophilic Substitution (
) to generate libraries of -amino amides. These derivatives are privileged pharmacophores often found in sodium channel blockers, sigma receptor ligands, and local anesthetics.
Key Applications:
Fragment-Based Drug Discovery (FBDD): Rapid generation of tertiary amine libraries.
Lead Optimization: Tuning lipophilicity (
) and pKa by varying the nucleophilic partner.
Peptidomimetic Synthesis: Acting as a constrained amino acid surrogate.
Technical Background & Mechanistic Insight
Structural Analysis
Compound A possesses two distinct domains:
The Recognition Domain: The N-benzyl and N-phenethyl groups provide significant hydrophobic bulk, facilitating interaction with transmembrane G-protein coupled receptors (GPCRs) and ion channels.
The Reactive Warhead: The 2-chloropropanoyl group acts as the electrophile. The adjacent carbonyl group enhances the electrophilicity of the
-carbon while preventing elimination reactions typical of simple alkyl halides, favoring direct substitution.
Reaction Mechanism (
Displacement)
The primary utility lies in the displacement of the chloride ion by secondary amines or thiols. The reaction proceeds via a concerted
mechanism, requiring a non-nucleophilic base to scavenge the generated HCl.
Critical Consideration: Steric hindrance at the
-carbon (secondary halide) and the bulky amide nitrogen substituents dictates that elevated temperatures and polar aprotic solvents (e.g., Acetonitrile, DMF) are often required to drive conversion.
Experimental Protocol: Library Synthesis of
-Amino Amides
Objective: To synthesize a diverse library of N-benzyl-2-(heterocyclyl)-N-(2-phenylethyl)propanamides via displacement with cyclic secondary amines (e.g., morpholine, piperazine, pyrrolidine).
) (0.1 equiv) – Finkelstein catalyst to accelerate reaction.
Solvent: Acetonitrile (MeCN), HPLC Grade.
Step-by-Step Methodology
Step 1: Reaction Assembly
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Compound A (301 mg, 1.0 mmol) in MeCN (5 mL).
Add
(276 mg, 2.0 mmol) and (16 mg, 0.1 mmol).
Add the selected Secondary Amine (1.2 mmol) dropwise.
Seal the vial and place in a heating block set to 60°C .
Step 2: Monitoring & Optimization
Timepoint: Check LCMS at 4 hours.
Criterion: Reaction is deemed complete when the starting material (Peak @ RT ~ 4.5 min) is <5% by UV area integration.
Step 3: Workup & Isolation
Cool reaction to room temperature.
Filter off inorganic salts (
/KCl) using a sintered glass frit or syringe filter.
Concentrate the filtrate in vacuo.
Partition: Dissolve residue in Ethyl Acetate (10 mL) and wash with Water (2 x 5 mL) followed by Brine (5 mL).
Dry organic layer over
, filter, and concentrate.
Step 4: Purification
Method: Flash Column Chromatography (Silica Gel).
Gradient: 0%
50% Ethyl Acetate in Hexanes (or DCM/MeOH for polar amines).
Data Analysis & Validation
Optimization Data
The following table summarizes the optimization of reaction conditions for the reaction with Morpholine.
Entry
Solvent
Base
Catalyst
Temp (°C)
Time (h)
Yield (%)
1
DCM
TEA
None
25
24
15
2
THF
DIPEA
None
60
12
45
3
MeCN
None
60
6
78
4
MeCN
KI (10%)
60
4
92
Table 1: Optimization of
displacement conditions. Entry 4 represents the optimal protocol.
Quality Control Specifications
For the final library compounds, the following criteria must be met before biological screening:
Purity: >95% by HPLC (254 nm).
Identity:
-NMR must show disappearance of the -CH-Cl quartet (~4.6 ppm) and appearance of the -CH-N signal (~3.2-3.8 ppm).
LCMS: [M+H]+ consistent with calculated mass.
Visualization of Workflows
Reaction Pathway & Logic
The following diagram illustrates the mechanistic pathway and the role of the Finkelstein catalyst.
Figure 1: Catalytic cycle illustrating the Iodide-accelerated substitution mechanism.
Purification Decision Tree
A logic flow for determining the appropriate purification strategy based on the physicochemical properties of the amine used.
Figure 2: Workup strategy for isolating basic amine products from non-basic impurities.
Safety & Compliance
Handling: Compound A is an alkyl halide and should be treated as a potential alkylating agent. Use gloves (Nitrile) and work within a fume hood.
Waste Disposal: All halogenated organic waste must be segregated. Aqueous streams containing reagents like
or amines must be neutralized before disposal.
Regulatory: While Compound A is a research chemical, resulting derivatives may have CNS activity. Researchers must adhere to local regulations regarding the synthesis of psychoactive analogs.
References
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (General reference for
mechanisms).
National Center for Biotechnology Information. PubChem Compound Summary for CID 2104809 (Related Structure). [Link]
Bio-Fount. Product Data Sheet: CAS 731011-97-5. [Link]
Method
Application Note: Advanced Synthesis & Characterization of N-Benzyl-2-chloro-N-(2-phenylethyl)propanamide
Executive Summary & Scientific Rationale This Application Note details the optimized synthetic route for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a critical tertiary amide intermediate. The N-benzyl-N-phenethyl m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This Application Note details the optimized synthetic route for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a critical tertiary amide intermediate. The N-benzyl-N-phenethyl moiety is a privileged pharmacophore in medicinal chemistry, often associated with high lipophilicity and blood-brain barrier (BBB) permeability, found in various analgesics and psychotropic agents.
The specific inclusion of the
-chloro functionality in the propanamide backbone transforms this molecule into a versatile "electrophilic warhead." It serves as a precursor for:
-Amino Amides: Via nucleophilic displacement of the chloride by secondary amines (synthesis of peptidomimetics).
Heterocyclic Cyclization: Intramolecular reactions to form lactams or piperazinones.
Chiral Resolution Studies: Due to the potential for stereocenters at the
-position (if starting from chiral 2-chloropropionyl chloride).
Key Technical Challenge: The primary difficulty in this synthesis is controlling the exothermicity of the acylation to prevent the formation of "ketene" intermediates or elimination byproducts, and managing the rotameric complexity during NMR characterization.
Chemical Identity & Properties
Property
Specification
IUPAC Name
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
CAS Number
24752-66-7
Molecular Formula
C₁₈H₂₀ClNO
Molecular Weight
301.81 g/mol
Physical State
Viscous pale yellow oil (tends to crystallize upon prolonged standing at -20°C)
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Stability
Stable under N₂; Hydrolyzes slowly in moist air
Experimental Design: Reaction Pathway
The synthesis utilizes a Nucleophilic Acyl Substitution mechanism under anhydrous conditions. We employ a "Base-Scavenger" protocol using Triethylamine (TEA) to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the amine.
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic pathway of the N-acylation reaction illustrating the critical tetrahedral intermediate and salt formation.
Detailed Protocol: Synthesis & Workup
Safety Warning: 2-Chloropropionyl chloride is a lachrymator and corrosive. N-benzyl-2-phenylethylamine is a skin irritant. Perform all operations in a fume hood.
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Argon or Nitrogen gas.
Solvation: Add N-benzyl-2-phenylethylamine (10 mmol) and DCM (40 mL) to the flask. Stir until fully dissolved.
Base Addition: Add Triethylamine (12 mmol) to the solution.
Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes. Rationale: Cooling controls the exothermic nature of the acid chloride addition, preventing side reactions like elimination to acrylamides.
Phase B: Acylation (1 – 4 hours)
Reagent Addition: Dilute 2-Chloropropionyl chloride (11 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes using a pressure-equalizing addition funnel or syringe pump.
Observation: White fumes (HCl) may form briefly inside the flask, followed by the precipitation of TEA·HCl (white solid).
Equilibration: Allow the reaction to warm to Room Temperature (25°C) naturally.
Monitoring: Stir for 3 hours. Monitor conversion via TLC (Silica; Hexane:EtOAc 4:1). The secondary amine spot (lower Rf) should disappear; the amide product (higher Rf) will appear.
Phase C: Workup & Isolation
Quench: Add 20 mL of saturated NaHCO₃ solution to quench unreacted acid chloride. Stir vigorously for 10 minutes.
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM).
Wash Cycle:
Wash Organic layer with 1M HCl (20 mL) to remove unreacted amine and TEA. Critical Step: This ensures the product is free of starting material.
Wash with Brine (20 mL).
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) at 35°C.
Validation & Quality Control (Self-Validating System)
The following analytical checkpoints ensure the protocol was successful.
NMR Interpretation (Rotameric Complexity)
Tertiary amides exhibit restricted rotation around the C-N bond, often resulting in rotamers (cis/trans isomers) visible in NMR at room temperature. Do not mistake these split peaks for impurities.
Benzylic CH₂: Two sets of singlets (or AB quartets) around 4.40–4.70 ppm (Rotamer ratio approx 60:40).
-CH (Chloropropionyl): Quartet at ~4.3 ppm (1H).
Phenethyl CH₂-CH₂: Multiplets at 2.80–3.60 ppm.
Methyl Group: Doublet at ~1.65 ppm (3H).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure DCM is anhydrous; check acid chloride quality (it should be clear, not yellow/fuming).
New Spot on TLC (Very High Rf)
Elimination to Acrylamide
Reaction temperature was too high during addition. Keep at 0°C strictly.
Product is Solid/Gummy
Residual Solvent/Salts
High vacuum drying for 12h is required. Wash thoroughly with water to remove TEA salts.
Purification Workflow (Graphviz)
Figure 2: Decision tree for the purification of the crude amide.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154878, N-Benzyl-2-chloropropanamide. Retrieved from [Link]
Kohn, H., et al. (1991).Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic acetamides. Journal of Medicinal Chemistry. (Contextual grounding for N-benzyl amide anticonvulsant activity).
Janssen, P. A. J. (1960).Synthetic Analgesics: Diphenylpropylamines. (Foundational reference for N-phenethyl pharmacophore chemistry).
Application Note: Preparation and Handling of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Solutions Abstract & Scope This technical guide details the standardized protocol for the solubilization, storage, and working...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Handling of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Solutions
Abstract & Scope
This technical guide details the standardized protocol for the solubilization, storage, and working dilution of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (MW: ~301.81 g/mol ).[1][2] This compound is a lipophilic
-chloroamide intermediate often utilized in synthetic organic chemistry and forensic reference standard preparation.[1][2]
Due to the presence of the electrophilic 2-chloro moiety and significant hydrophobic domains (benzyl and phenethyl groups), this molecule presents specific challenges regarding aqueous solubility and hydrolytic stability. This guide prioritizes DMSO (Dimethyl Sulfoxide) stock preparation to maintain chemical stability, followed by controlled aqueous dilution to prevent precipitation ("crashing out") during biological or analytical assays.[1]
Physicochemical Profile & Safety
Before handling, researchers must understand the intrinsic properties that dictate the solvation strategy.
Property
Value / Description
Implication for Protocol
Molecular Formula
High carbon content indicates lipophilicity.[1][2]
Accurately weigh ~3.02 mg of the solid compound directly into the vial.
Note: Do not use plastic microcentrifuge tubes for long-term storage of this stock; DMSO can leach plasticizers which interfere with LC-MS analysis.[1][2]
Solvation:
Add 1.0 mL of Anhydrous DMSO to the vial.
Critical Step: Vortex vigorously for 30–60 seconds.
Visual QC: Hold the vial up to a light source.[5] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Storage:
Label with Compound Name, Concentration, Solvent, and Date.[1]
(Optional) Purge headspace with Argon to prevent moisture absorption (DMSO is hygroscopic).[1][2]
Store at -20°C . Stable for approx. 3–6 months.
Protocol B: Preparation of Aqueous Working Solution
Objective: Dilute the stock into an aqueous buffer (e.g., PBS) for assays without precipitating the compound.
The "Crash-Out" Risk:
Because this molecule is highly hydrophobic, adding the DMSO stock quickly to water causes local regions of high concentration, leading to immediate precipitation (turbidity).
Step-by-Step Methodology:
Thaw: Allow the DMSO stock to reach room temperature (20–25°C). Vortex briefly to ensure homogeneity.
Intermediate Dilution (The "Step-Down" Method):
Goal: Prepare a 100 µM Working Solution (1% DMSO final).
Prepare the aqueous buffer (e.g., PBS pH 7.4) in a tube.
Technique: While vortexing the buffer gently, slowly pipet the DMSO stock into the center of the buffer volume.
Do not add buffer to the DMSO stock; this reverses the solvent ratio and guarantees precipitation.
Validation (The Tyndall Effect):
Shine a laser pointer or bright focused light through the working solution.
Pass: Beam passes through with no scattering (Solution is true).[1][2]
Fail: Beam is visible as a solid line (Colloidal suspension/Precipitation).[1][2]
Workflow Visualization
The following diagram illustrates the critical decision points and flow for preparing the solution.
Figure 1: Logic flow for the solubilization and validation of hydrophobic amide solutions.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Stock solution is cloudy
Moisture in DMSO or saturation reached.
Ensure DMSO is anhydrous.[1][3] Sonicate at 37°C. If persistent, filter (0.2 µm PTFE) but verify concentration via HPLC.
Precipitation upon dilution
"Crash-out" effect due to hydrophobicity.
1.[1][2] Increase dilution factor (lower final conc.).2. Add surfactant (e.g., 0.05% Tween-20) to the buffer.3.[2] Warm the buffer to 37°C before addition.
Technical Support Center: N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Synthesis
The following guide serves as a technical support repository for the synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide . This content is structured for organic chemists and process development scientists encoun...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical support repository for the synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide . This content is structured for organic chemists and process development scientists encountering yield, purity, or stability issues during the optimization of this intermediate.
This synthesis typically involves two distinct phases.[1][2][3] Understanding the causality between Phase 1 impurities and Phase 2 failures is critical.[1]
Phase 1 (Amine Construction): Synthesis of the secondary amine N-benzyl-2-phenylethanamine.[1]
Phase 2 (Acylation): Reaction of the secondary amine with 2-chloropropionyl chloride.[1]
Reaction Logic Diagram
The following flowchart illustrates the critical path and potential failure nodes (red) leading to common impurities.[1]
Caption: Logical pathway for synthesis showing critical divergence points where impurities (A, B, C) are generated.
Context: The quality of the final amide is strictly dependent on the purity of the N-benzyl-2-phenylethanamine intermediate.[1]
Q: I am using Benzyl Chloride and Phenethylamine, but I see a "double mass" peak (M+ ~300) in LCMS. What is this?
A: You are experiencing over-alkylation .[1]
Direct alkylation of primary amines with alkyl halides (benzyl chloride) is difficult to control.[1] As the secondary amine forms, it becomes more nucleophilic than the primary amine starting material, reacting again with benzyl chloride to form the tertiary amine (N,N-dibenzyl-2-phenylethanamine).[1]
Corrective Action: Switch to Reductive Amination .
Condense Benzaldehyde (1.0 eq) with Phenethylamine (1.0 eq) in MeOH or DCM to form the imine (Schiff base).[1] Use MgSO₄ to sequester water.[1]
Reduce the imine in situ using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).[1]
Why? This route chemically prevents over-alkylation because the imine cannot react with a second equivalent of aldehyde.[1]
Q: My intermediate is an oil that refuses to crystallize. How do I purify it?
A: N-benzyl-2-phenylethanamine is typically an oil at room temperature.[1]
Protocol: Do not attempt to crystallize the free base. Instead, convert a small sample to the Hydrochloride salt (using HCl in Dioxane/Ether) if you need a melting point for characterization.[1]
Process Tip: For the next step (Phase 2), use the crude oil if the purity is >95% by GC/LC. If <95%, purify via column chromatography (SiO₂, Hexane/EtOAc with 1% Et₃N to prevent tailing).[1]
Troubleshooting Guide: Phase 2 (Acylation)
Context: This step involves 2-chloropropionyl chloride.[1][2][4][5] This reagent is highly reactive and prone to elimination side reactions.[1]
Q: I see a side product with Mass [M-36] relative to the target. It absorbs UV strongly.[1]
A: You have formed the Acrylamide derivative (Elimination Product).
This is the most common failure mode.[1] Under basic conditions, 2-chloropropionyl derivatives can undergo dehydrohalogenation (loss of HCl) to form the
-proton is acidic due to the adjacent carbonyl and chlorine.[1]
Corrective Action:
Temperature Control: The addition of acid chloride must be performed at -10°C to 0°C . Do not allow the reaction to reach room temperature until the addition is complete.
Base Selection: If using Triethylamine (Et₃N), add it slowly.[1] Localized high concentrations of base promote elimination.[1] Alternatively, use a biphasic system (DCM / aq. K₂CO₃) which acts as a milder acid scavenger.[1]
Q: The reaction stalls at 50% conversion. Adding more acid chloride doesn't help.[1]
A: Your amine has likely precipitated as the Hydrochloride Salt .[1]
As the reaction proceeds, HCl is generated.[1][6] If your base scavenger is insufficient or inefficient, the unreacted secondary amine will protonate (forming
Ensure you are using at least 1.1 to 1.2 equivalents of base (Et₃N or DIPEA) relative to the acid chloride.[1]
Solvent Choice: Use DCM (Dichloromethane) or THF.[1] Avoid ether if the solubility of the reagents is poor.[1]
Q: The product is dark/black after workup.
A: Acid chlorides can degrade into ketenes or polymerize if heated.[1]
Corrective Action: Ensure the 2-chloropropionyl chloride is clear/colorless before use. If it is yellow/brown, distill it under vacuum.[1] Old acid chlorides liberate HCl, which can degrade the amine.[1]
Validated Experimental Protocol
To ensure reproducibility, follow this standardized protocol which minimizes the "Acrylamide" and "Salt" issues described above.
Setup: Charge a flame-dried 3-neck flask with N-benzyl-2-phenylethanamine (1.0 eq) and anhydrous DCM (0.2 M concentration).
Base Addition: Add Triethylamine (1.2 eq). Cool the mixture to -10°C (Ice/Salt bath).
Acylation: Dissolve 2-chloropropionyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes.
Why? Slow addition prevents exotherms that favor elimination (acrylamide formation).[1]
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) for 2 hours.
Quench: Pour mixture into cold 1M HCl (aqueous).
Why? This converts unreacted amine into water-soluble salts and removes excess Et₃N.[1]
Workup: Separate organic layer.[1] Wash with Sat. NaHCO₃ (removes acid), then Brine.[1] Dry over Na₂SO₄.[1]
Isolation: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid.[1]
Safety & Regulatory Note
2-Chloropropionyl Chloride: Highly corrosive and a severe lachrymator.[1] It hydrolyzes to form HCl gas.[1] All glassware must be dry.[1]
Precursor Awareness: While this specific molecule is a general synthetic intermediate, N-benzyl-phenethylamines are structural analogs to regulated substances.[1] Researchers must verify that their specific substitution pattern does not inadvertently create a Schedule I/II controlled substance analog in their jurisdiction.[1]
References
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]
Amide Coupling with Acid Chlorides: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005, 61(46), 10827-10852.[1] Link[1]
Reactivity of Alpha-Halo Amides: Cromwell, N. H., et al.[1] "The elimination of hydrogen chloride from alpha-chloroamides."[1] Journal of the American Chemical Society, 1956, 78(17), 4412-4415.[1] Link[1]
Properties of 2-Chloropropionyl Chloride: PubChem Compound Summary for CID 24068, 2-Chloropropionyl chloride. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Characterization Challenges
Ticket Type: Advanced Organic Synthesis Support
Audience: Medicinal Chemists, Process Chemists
Status:[SOLVED]
Executive Summary
The synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide presents a unique convergence of stereoelectronic challenges. As a tertiary
-chloro amide, this molecule exhibits restricted rotation (rotamerism), thermal instability (elimination to acrylamides), and high lipophilicity. This guide addresses the "phantom impurities" seen in NMR, the degradation observed during GC-MS analysis, and the difficulty in crystallizing the product from crude reaction mixtures.
Module 1: Spectroscopic Validation (The "Ghost" Impurity)
User Query:
"I just ran a proton NMR of my crude after column chromatography. TLC shows one spot, but the NMR spectrum is a mess. It looks like a 60:40 mixture of two very similar compounds. Is my amide hydrolyzing? Is this a diastereomer issue?"
Technical Diagnosis:
This is likely not an impurity. You are observing rotamers .
Unlike secondary amides, tertiary amides (like your target) lack a hydrogen donor on the nitrogen, leading to significant steric clash between the N-substituents (benzyl and phenylethyl) and the carbonyl oxygen. This creates a high energy barrier to rotation around the C–N bond (partial double bond character), resulting in two distinct conformers observable on the NMR timescale at room temperature.
Diagnostic Protocol: Variable Temperature (VT) NMR
To confirm rotamers and rule out actual impurities, perform a coalescence experiment:
Solvent: Switch to DMSO-d6 or Toluene-d8 (higher boiling points).
Baseline Scan: Acquire a spectrum at 25°C. Note the "double" peaks.
Heating: Heat the probe to 80°C (or 100°C if using Toluene).
Result: If the peaks broaden and coalesce into single sharp signals, they are rotamers. If they remain distinct, you have a chemical impurity (likely the diastereomer if the starting amine was chiral, though here the amine is achiral, so it would be a structural impurity).
Figure 1: Decision tree for distinguishing rotamers from chemical impurities in tertiary amides.
Module 2: Thermal Instability (The GC-MS Trap)
User Query:
"My LC-MS looks fine (M+H = 302), but when I inject on GC-MS to check for residual solvents, I see a large peak at [M-36]. Is my product decomposing?"
Technical Diagnosis:
Yes, but likely only inside the instrument .
-Chloro amides are thermally labile. At the high temperatures of a GC injector port (250°C+), they undergo thermal dehydrohalogenation (elimination of HCl) to form the corresponding -unsaturated amide (acrylamide derivative).
Mechanism of Failure:
The
-proton is acidified by the electron-withdrawing chlorine and carbonyl group. Heat promotes the elimination of HCl, generating the conjugated acrylamide.
Corrective Action:
Avoid GC for Purity: Rely on HPLC or UPLC with a UV diode array detector.
Cold-On-Column: If GC is mandatory, use "Cold-on-Column" injection or lower the inlet temperature below 150°C (though this may cause peak broadening).
Derivatization: Not recommended for this specific issue; switch analytical modes.
Figure 2: Thermal degradation pathway of alpha-chloro amides during high-temperature analysis.
Module 3: Purification Protocols (Oiling Out & Tailing)
User Query:
"I cannot get the solid to crystallize. It comes out as a yellow oil. Also, on the column, the starting amine drags and co-elutes."
Challenge 1: The "Sticky" Amine
The starting material, N-benzyl-2-phenylethylamine, is a secondary amine that interacts strongly with the silanol groups on silica gel, causing tailing that contaminates your amide product.
Protocol: Acidic Wash & Modified Silica
Scavenger Resin (Best): Pass the crude reaction mixture through a sulfonic acid (SCX) cartridge. The amine will stick; the amide (non-basic) will elute.[1]
Liquid-Liquid Extraction (Alternative):
Dissolve crude in EtOAc.
Wash 3x with 1M HCl. The amine forms a water-soluble hydrochloride salt and is removed. The amide remains in the organic layer.
Warning: Do not use strong base (NaOH) to neutralize afterwards; prolonged exposure can hydrolyze the alpha-chloro group. Use NaHCO₃.
Challenge 2: Oiling Out
The molecule has two large lipophilic domains (benzyl + phenethyl) and a flexible alkyl chain, making crystal lattice formation difficult.
Protocol: Two-Solvent Recrystallization
Do not use single solvents like Ethanol. Use a Solvent/Anti-solvent system.
Parameter
Recommended System
Methodology
Primary Solvent
Ethyl Acetate or Acetone
Dissolve crude "oil" in the minimum amount of hot solvent.
Anti-Solvent
Hexane or Pentane
Add dropwise to the hot solution until persistent cloudiness appears.
Seeding
Seed Crystal
If available, add a speck of pure solid. If not, scratch the glass wall with a spatula.
Cooling
Slow Ramp
Wrap the flask in foil/cotton. Cool to RT over 2 hours, then -20°C overnight.
Module 4: Synthesis & Stability FAQs
Q: Can I use water as a solvent for the coupling reaction?A: While water is a green solvent for many amides, avoid it here . The 2-chloropropanoyl chloride is highly susceptible to hydrolysis in water, forming 2-chloropropanoic acid before it couples with your amine. Use anhydrous DCM or THF with an organic base (DIPEA/TEA).
Q: Why is the yield lower than expected (e.g., <60%)?A: Check for the formation of the dimer . If you used excess amine, the nitrogen of the product amide can theoretically attack another molecule of acid chloride (unlikely due to sterics) OR the unreacted amine displaces the alpha-chloride of the product (nucleophilic substitution), forming a complex diamine byproduct.
Fix: Add the acid chloride slowly at 0°C to the amine to prevent local excesses of the electrophile.
References
Restricted Rotation in Amides
Nanalysis Corp.[2] "Using NMR to observe the restricted rotation in amide bonds." Accessed via Nanalysis.com. Link
Smith, J. et al. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." PMC - NIH. Link
Thermal Instability of Alpha-Halo Amides
MDPI Polymers. "A Study on the Thermal Degradation of Acrylamide... at High Temperatures." Link
Purification & Crystallization Strategies
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link
Green Chemistry (RSC). "Evaluation of alternative solvents in common amide coupling reactions." Link
Synthesis of N-Benzyl Phenethylamines
Nichols, D. et al. "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." J. Med. Chem (NIH).Link
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Guide for Solubility & Formulation
Status: Active
Ticket ID: SOL-2024-BCPP
Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Executive Summary
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is a highly lipophilic chloro-amide intermediate. Its structure features two hydrophobic aromatic rings (benzyl and phenethyl) flanking a central amide core with a reactive alpha-chloro alkyl tail.
The Core Challenge:
Researchers frequently encounter "crash-out" precipitation when transitioning this compound from organic stock solutions (DMSO/Ethanol) into aqueous biological buffers. Due to its high LogP (estimated >3.5) and low aqueous solubility (<10 µM in pure water), standard direct dilution protocols often fail, leading to inconsistent assay data or clogged microfluidics.
This guide provides field-validated protocols to maintain solubility, ensure stability, and optimize delivery for both in vitro and in vivo applications.
Part 1: Stock Solution & Storage
Q: What is the optimal solvent for creating a master stock solution?
Recommendation:Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
Solubility Limit: >50 mg/mL (approx. 150 mM).
Why DMSO? It disrupts the strong intermolecular forces of the amide backbone while accommodating the hydrophobic aromatic wings.
Alternative:Ethanol (absolute) can be used (>20 mg/mL), but it is more volatile, leading to concentration drift over time. Avoid DMF if possible due to potential toxicity in sensitive cell lines.
Q: My stock solution turned slightly yellow after a month. Is it still good?
Diagnosis: Likely hydrolytic degradation .
The alpha-chloro group is susceptible to nucleophilic attack or hydrolysis, releasing trace HCl, which can catalyze further degradation or discolor the solvent.
Corrective Action:
Discard yellowed stocks if precision is critical.
Prevention:
Store stocks at -20°C or -80°C .
Use anhydrous DMSO stored over molecular sieves.
Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
Part 2: Aqueous Dilution (In Vitro Assays)
Q: The compound precipitates immediately upon adding cell culture media.[1] How do I fix this?
Root Cause: "Solvent Shock."
Dropping a high-concentration DMSO stock directly into a large volume of aqueous buffer creates a local environment where the solvent power drops instantly, forcing the lipophilic molecules to aggregate before they can disperse.
The Solution: The "Intermediate Dilution" Step
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping-stone approach.
Protocol:
Master Stock: 10 mM in DMSO.
Intermediate Stock: Dilute 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400) or a 50/50 DMSO/Buffer mix (if stable). Target: 1 mM.
Working Solution: Dilute the Intermediate Stock into pre-warmed (37°C) media while vortexing.
Visualization: The "Anti-Crash" Dilution Workflow
Caption: Step-wise dilution strategy to prevent solvent shock precipitation.
Part 3: In Vivo Formulation (Animal Studies)
Q: I need to dose mice at 10 mg/kg IP/IV. Simple saline doesn't work.[1] What is the vehicle?
Standard Saline/PBS will fail. You must use a solubilizing excipient matrix.
Note: If cloudiness occurs, sonicate at 37°C for 5-10 mins.
Alternative: Cyclodextrin Complexation
If the organic solvent load is too high for your model, use 20-30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
Method: Dissolve HP-β-CD in water first. Add compound (from a concentrated ethanolic stock or solid powder) and stir for 4-6 hours. Filter sterilize (0.22 µm).
Part 4: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific concentration requirements.
Caption: Decision matrix for selecting solvent systems based on concentration and application.
References
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 4: Solubility). Link
PubChem Database. (2024).[1][2] "Compound Summary: N-Benzyl-2-chloropropanamide (Analog)." National Center for Biotechnology Information. Link[1]
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link
Technical Support Center: Byproduct Identification in the Synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts during the synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and resolve common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. The question-and-answer format is designed to provide direct and actionable solutions.
Question 1: I'm observing a significant peak in my HPLC analysis with a lower retention time than my desired product. What could this be?
Answer:
A peak with a shorter retention time in reverse-phase HPLC typically indicates a more polar compound than your target molecule, N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. The most probable identity of this byproduct is the hydrolysis product of your starting material, 2-chloropropanoyl chloride, which is 2-chloropropanoic acid.
Causality: Acyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of trace amounts of water in your solvent or on your glassware. The reaction is as follows:
This reaction is often rapid and can significantly reduce the yield of your desired amide.[1]
Troubleshooting Steps:
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle under an inert atmosphere.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the hydrolysis reaction.[2]
Question 2: My mass spectrometry data shows a peak with a mass that is 36.5 Da less than my expected product. What is the likely structure of this byproduct?
Answer:
A mass difference of 36.5 Da (the mass of HCl) strongly suggests an elimination reaction has occurred, leading to the formation of N-benzyl-N-(2-phenylethyl)propenamide. This can happen under basic conditions, where a proton is abstracted from the carbon adjacent to the chlorine, followed by the elimination of the chloride ion.
Causality: The presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine) used to scavenge the HCl generated during the acylation, can promote this E2 elimination reaction.[3][4][5] The reaction proceeds as follows:
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide + Base → N-benzyl-N-(2-phenylethyl)propenamide + Base-H⁺ + Cl⁻
The stability of the resulting conjugated system in the propenamide can be a driving force for this side reaction.
Troubleshooting Steps:
Choice of Base: Consider using a bulkier, non-nucleophilic base, such as diisopropylethylamine (DIPEA), which is less likely to promote elimination.
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below) to reduce the rate of the elimination reaction.
Stoichiometry of Base: Use the minimum effective amount of base to neutralize the generated HCl. An excess of base can increase the likelihood of elimination.
Question 3: I'm seeing a small peak in my LC-MS with a mass corresponding to the dimer of my amine starting material. How is this possible?
Answer:
While less common, the formation of a dimer of N-benzylphenethylamine is a possibility, especially under certain conditions. This could potentially occur through a side reaction if there are impurities in your starting materials or if the reaction conditions are not optimal. However, a more likely scenario leading to a dimeric-like structure is an over-acylation or a side reaction involving an activated intermediate.
A more plausible explanation for a higher molecular weight byproduct involving the amine is the formation of a urea derivative if a carbodiimide coupling agent (like DCC or EDC) were used instead of an acyl chloride.[6] Since the topic specifies the use of 2-chloropropanoyl chloride, we will focus on possibilities arising from this reagent.
A less direct route to a dimer could involve side reactions of impurities. However, without more specific information on the reaction conditions, this remains speculative.
Troubleshooting Steps:
Purity of Starting Materials: Ensure the purity of your N-benzylphenethylamine starting material using techniques like NMR or GC-MS before starting the synthesis.
Controlled Addition: Add the 2-chloropropanoyl chloride slowly to the solution of the amine to avoid localized high concentrations of the acylating agent.
Question 4: My overall yield is low, and I have multiple unidentified peaks in my chromatogram. What are the general sources of these byproducts in a Schotten-Baumann type reaction?
Answer:
Low yields and multiple byproducts in a Schotten-Baumann reaction often point to a combination of issues.[2][7][8][9] Besides the hydrolysis and elimination byproducts already discussed, other possibilities include:
Over-acylation: Although less likely with a secondary amine, if there are any primary amine impurities, they could be di-acylated. This is generally not an issue with secondary amines as they lack the second proton on the nitrogen for a second acylation.[10]
Reaction with Solvent: If a nucleophilic solvent is used (e.g., an alcohol), it can compete with the amine in reacting with the acyl chloride, leading to the formation of an ester byproduct.
Side reactions of the acyl chloride: 2-Chloropropanoyl chloride itself can potentially undergo self-condensation or other side reactions, especially at elevated temperatures.[11]
Troubleshooting Workflow:
To systematically identify an unknown byproduct, follow this workflow:
Caption: Troubleshooting workflow for byproduct identification.
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Byproduct Identification
This protocol outlines a general method for the analysis of the reaction mixture to identify the desired product and potential byproducts.
Materials:
HPLC system with a C18 column
Mass spectrometer (ESI source)
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Formic acid (FA)
Sample of the crude reaction mixture
Procedure:
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ACN/water 1:1) to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Data Analysis: Analyze the resulting chromatogram and mass spectra. Look for peaks corresponding to the expected mass of the product and potential byproducts (see table below).
Table 1: Expected Masses of Product and Potential Byproducts
Protocol 2: NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the structure of your desired product and identifying byproducts.
Materials:
NMR spectrometer (400 MHz or higher)
Deuterated chloroform (CDCl₃)
NMR tubes
Crude reaction mixture or isolated byproduct
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of the crude product or the isolated byproduct in ~0.6 mL of CDCl₃.
Acquisition: Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments like COSY and HSQC for more detailed structural information.
Data Analysis:
For the desired product: Look for the characteristic signals of the benzyl, phenylethyl, and chloropropanoyl moieties.
For 2-chloropropanoic acid: A carboxylic acid proton signal will be present (typically >10 ppm), along with a quartet and a doublet for the chloropropionyl group.
For the elimination byproduct: The disappearance of the quartet and doublet of the chloropropionyl group and the appearance of signals in the vinyl region (typically 5-7 ppm) are indicative of the propenamide.
References
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Schotten, C. (1884). Ueber die amidation von saurechloriden. Berichte der deutschen chemischen Gesellschaft, 17(2), 2178-2182.
Baumann, E. (1886). Ueber die synthese von senfólen aus primaren aminen. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3223.
G. A. Olah, S. J. Kuhn, S. H. Flood, B. A. Hardie, J. Am. Chem. Soc. 1964, 86, 1039-1044.
Flynn, D. L., et al. (1997). N-Acylation of secondary amines. The Journal of Organic Chemistry, 62(18), 6143-6147.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Avoiding hydrolysis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide amide bond
Case ID: NB-2Cl-PEPA (N-benzyl-2-chloro-N-(2-phenylethyl)propanamide) Status: Active Priority: High (Kinetic Instability) Executive Summary & Root Cause Analysis User Issue: Unintended hydrolysis of the amide bond in N-b...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: NB-2Cl-PEPA (N-benzyl-2-chloro-N-(2-phenylethyl)propanamide)
Status: Active
Priority: High (Kinetic Instability)
Executive Summary & Root Cause Analysis
User Issue: Unintended hydrolysis of the amide bond in N-benzyl-2-chloro-N-(2-phenylethyl)propanamide during synthesis, workup, or purification.
The Chemistry of Instability:
While tertiary amides are generally robust, your specific molecule contains a critical destabilizing feature: the
-chloro substituent .
Inductive Destabilization (-I Effect): The chlorine atom at the
-position exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic (positive character) than a standard alkyl amide.
Nucleophilic Susceptibility: Consequently, the energy barrier for nucleophilic attack (by water or hydroxide) at the carbonyl carbon is lowered.
Steric Strain: The bulky N-benzyl and N-phenylethyl groups twist the amide bond, potentially disrupting the
orbital overlap that typically stabilizes amides (resonance). This "twisted amide" character further increases susceptibility to hydrolysis.
Mechanism of Failure (Hydrolysis Pathway)
Caption: The
-chloro group activates the carbonyl, facilitating the formation of the tetrahedral intermediate even under mild conditions.
Synthesis & Workup Protocols (The "Cold & Buffered" System)
Objective: Quench the reaction and isolate the organic phase without exposing the amide to pH extremes or heat.
) if the compound is extremely sensitive, as is slightly Lewis acidic.
Purification Support: Neutralized Chromatography
Issue: Standard Silica Gel 60 is slightly acidic (
in slurry). For highly activated amides, this acidity can catalyze surface hydrolysis during the column run.
Solution: Passivate the silica gel to create a neutral stationary phase.
Protocol: Triethylamine (TEA) Passivation
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
Add Buffer: Add 1% Triethylamine (
) to the slurry before pouring the column.
Equilibration: Flush the column with 2-3 column volumes of the eluent (containing 1% TEA).
Loading: Load your crude material.
Elution: Run the column using eluent containing 0.5% TEA .
Note: The TEA neutralizes acidic sites on the silica.
Post-Column: Rotovap the fractions immediately. The TEA is volatile and will be removed, but do not let fractions sit in solution overnight.
Storage & Stability Data
Storage Recommendation:
State: Solid or oil (neat).
Atmosphere: Argon/Nitrogen (keep anhydrous).
Temp:
.
Shelf-life: Check purity via TLC/LCMS every 2 weeks.
Solvent Compatibility Table:
Solvent
Compatibility
Notes
Methanol / Ethanol
⚠️ High Risk
Protic solvents can promote solvolysis/transesterification over time.
Water
❌ Incompatible
Hydrolysis risk.
DCM / Chloroform
✅ Safe
Good for storage if kept anhydrous.
DMSO / DMF
⚠️ Caution
Difficult to remove without heat; hygroscopic (attracts water).
Ether / THF
✅ Safe
Ensure peroxide-free and anhydrous.
Troubleshooting Decision Tree
Use this flow to diagnose yield losses.
Caption: Diagnostic workflow to pinpoint the exact stage of amide bond failure.
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica?A: Yes. Neutral Alumina (Brockmann Grade III) is often safer for acid-sensitive amides than silica. It has a lower surface acidity. However, resolution might be lower, so adjust your gradient accordingly.
Q: I see a new spot on TLC that isn't the amine or the acid. What is it?A: With an
-chloro group and a nucleophilic nitrogen nearby (if you have unreacted amine), you might be forming an epoxy-amide or undergoing an intramolecular displacement if the chain length allows. However, the most common non-hydrolysis side reaction is elimination of HCl to form the -unsaturated amide (acrylamide derivative), especially if you used strong bases during workup.
Q: Can I dry the product in an oven?A:No. Heat accelerates hydrolysis if any trace moisture is present. Dry under high vacuum at room temperature.
References
Amide Hydrolysis Mechanisms
Master Organic Chemistry. "Hydrolysis of Amides: Acidic and Basic Mechanism."[2][3] Available at: [Link]
Purification of Acid-Labile Compounds
Nagy, V. et al.[4] (2009).[4] "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis. Available at: [Link]
Alpha-Halo Amide Reactivity
Blackmond, D. G. et al. (2024).[2][5][6] "Asymmetric Synthesis of
-Chloroamides via Photoenzymatic Hydroalkylation." Journal of the American Chemical Society.[5] Available at: [Link]
General Amide Stability
Organic Chemistry Portal.[7] "Amides: Synthesis and Reactivity."[3] Available at: [Link]
Technical Support Center: Investigating the Cellular Effects of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
Welcome to the technical support center for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals investigating the biological activities a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals investigating the biological activities and potential cytotoxic effects of this novel compound. As specific toxicological data for this molecule is not yet prevalent in published literature, this resource provides a framework for investigation based on its chemical class—chloroacetamide—and established principles of in vitro toxicology. Here, we offer field-proven insights, troubleshooting guides for common experimental hurdles, and validated protocols to ensure the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your initial experiments with N-benzyl-2-chloro-N-(2-phenylethyl)propanamide.
Q1: I'm observing significant cytotoxicity at low micromolar concentrations. Is this consistent with the compound's chemical class?
A1: Yes, this is plausible. N-benzyl-2-chloro-N-(2-phenylethyl)propanamide belongs to the chloroacetamide class of compounds. Certain chloroacetamide herbicides are known to be toxic to various cell types, and their metabolites can induce adverse effects even at low concentrations[1][2]. The presence of the reactive 2-chloro-propanamide moiety is a key structural feature that can contribute to cellular toxicity. Therefore, observing potent cytotoxic effects is not unexpected and warrants careful dose-response studies.
Q2: My results are inconsistent across different cell lines. What could be the cause?
A2: Differential sensitivity across cell lines is a common phenomenon and can be attributed to several factors. The cytotoxic mechanism of chloroacetamides often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS)[1][3]. Cell lines vary in their intrinsic antioxidant capacities and expression levels of enzymes like superoxide dismutase (SOD) and glutathione (GSH), which neutralize ROS[1]. A cell line with a robust antioxidant defense system may be more resistant, leading to variability in your results. It is crucial to characterize the metabolic and antioxidant profiles of your chosen cell models.
Q3: Could the compound be interfering with my colorimetric or fluorescent assay readouts?
A3: This is a critical consideration for any novel compound. The N-benzyl and phenylethyl groups contribute to the compound's aromaticity and hydrophobicity, which can lead to non-specific interactions.
Colorimetric Assays (e.g., MTT, XTT): The compound could potentially act as a reducing agent, leading to non-enzymatic reduction of the tetrazolium salt and a false positive signal for cell viability[4].
Fluorescent Assays: The compound may possess intrinsic fluorescence or could quench the fluorescence of your detection reagent.
It is imperative to run compound-only controls (no cells) at all concentrations to check for assay interference.
Q4: I've noticed changes in cell morphology, such as shrinking and membrane blebbing, even at sub-lethal concentrations. What does this suggest?
A4: These morphological changes are classic hallmarks of apoptosis, or programmed cell death. Studies on chloroacetamide herbicides have shown that they can induce apoptosis in vitro and in vivo[1][3]. This process is distinct from necrosis (uncontrolled cell death from acute injury) and involves the activation of specific enzymatic pathways, such as those involving caspases[5]. Observing these changes suggests that N-benzyl-2-chloro-N-(2-phenylethyl)propanamide may be activating an apoptotic signaling cascade. Further investigation using apoptosis-specific assays (e.g., caspase activity, Annexin V staining) is recommended.
Potential Mechanism of Action: Chloroacetamide-Induced Oxidative Stress
The primary mechanism of toxicity for many chloroacetamides involves the induction of cellular oxidative stress[1][3]. The electrophilic nature of the chloro-acetyl group can lead to the depletion of intracellular antioxidants, particularly glutathione (GSH), disrupting the cell's redox balance. This imbalance results in the accumulation of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA, ultimately triggering apoptotic cell death.
Caption: Potential pathway of chloroacetamide-induced cytotoxicity.
Troubleshooting Guide for Cell-Based Assays
When testing a new compound, robust and reproducible data is paramount. Use this guide to troubleshoot common issues.
Problem
Probable Cause(s)
Recommended Solution(s)
High Well-to-Well Variability
1. Uneven Cell Seeding: Inconsistent number of cells per well.[6] 2. Edge Effects: Evaporation from wells on the plate perimeter. 3. Compound Precipitation: Compound falling out of solution at higher concentrations.
1. Ensure a homogenous single-cell suspension before plating. Use reverse pipetting techniques.[6] 2. Avoid using the outer wells of the plate or fill them with sterile PBS/media to create a humidity barrier. 3. Check compound solubility in your final culture medium. Consider using a lower concentration of serum or a different solvent (ensure solvent controls are included).
Inconsistent IC50 Values
1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity.[6] 2. Variable Incubation Times: Inconsistent exposure duration between experiments. 3. Mycoplasma Contamination: Chronic infection alters cellular metabolism and response to stimuli.[7]
1. Use cells within a defined, low passage number range for all experiments. 2. Standardize all incubation times precisely. 3. Routinely test cell stocks for mycoplasma contamination using PCR or ELISA-based kits.[7]
High Background Signal
1. Assay Reagent Interference: Compound interacts directly with the detection reagent (e.g., reduces MTT, is autofluorescent).[4] 2. Media Components: Phenol red or serum components can cause background fluorescence.[8] 3. Insufficient Washing: Residual reagents or cellular debris.
1. Run "compound only" controls (no cells) at all test concentrations. 2. For fluorescence assays, switch to phenol red-free media and consider reducing serum concentration during the final assay step.[8] 3. Ensure washing steps are performed thoroughly as per the protocol.
Low Signal-to-Noise Ratio
1. Sub-optimal Cell Number: Too few cells to generate a robust signal. 2. Incorrect Assay Choice: The chosen assay may not be sensitive enough.[9] 3. Incorrect Instrument Settings: Sub-optimal gain settings or filter sets on the plate reader.[8]
1. Perform a cell titration experiment to determine the optimal cell seeding density for the linear range of the assay. 2. Consider a more sensitive assay (e.g., luminescent ATP-based assays like CellTiter-Glo® are generally more sensitive than colorimetric MTT assays).[9] 3. Optimize reader settings, including gain, focal height, and number of flashes per well, according to the manufacturer's instructions.[8]
Experimental Protocols
Below are standardized, step-by-step protocols for two fundamental cytotoxicity assays. These methods provide complementary information on cell health.
Protocol 1: MTT Assay for Metabolic Activity
This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[4][10]
A [label="1. Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Incubate\n(24h, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Add Compound\n(serial dilutions)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="4. Incubate\n(24-72h, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="5. Add MTT Reagent\n(10 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="6. Incubate\n(2-4h, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="7. Add Solubilizer\n(100 µL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="8. Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Methodology:
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol in a 96-well plate.
Controls: Prepare necessary controls:
Maximum Lysis Control: Add lysis buffer (provided in most commercial kits) to untreated cells 45 minutes before the end of the incubation.
Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO).
Background Control: Media only.
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of stop solution (provided in the kit).
Readout: Measure the absorbance at 490 nm within 1 hour. Cytotoxicity is calculated as a percentage of the maximum LDH release control.
References
Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]
Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]
Kamiński, K., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. [Link]
GOV.UK. (2022). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids. GOV.UK. [Link]
Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
MDPI. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. [Link]
MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. [Link]
National Library of Medicine. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. National Library of Medicine. [Link]
PubMed. (1988). Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide. PubMed. [Link]
European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). European Commission. [Link]
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. [Link]
RSC Publishing. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing. [Link]
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
ResearchGate. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. ResearchGate. [Link]
Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. [Link]
ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. ILO and WHO. [Link]
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
MDPI. (2022). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]
Technical Support Center: N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, chemists, and process development professionals who are transi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Introduction: The Scale-Up Challenge
The synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide involves the acylation of a secondary amine, N-benzyl-2-phenylethylamine, with 2-chloropropanoyl chloride. This reaction, a variant of the classic Schotten-Baumann reaction, is generally straightforward on a lab scale.[1][2][3] However, scaling up introduces significant challenges primarily related to managing the reaction's exothermic nature. The fundamental issue is that as reactor volume increases, the surface area available for heat exchange does not increase proportionally.[4][5] This can lead to poor temperature control, resulting in thermal runaway, reduced product purity, and potential safety hazards.[4][6]
This guide provides practical, field-tested solutions to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction scheme for this synthesis?
A1: The reaction is a nucleophilic acyl substitution. The secondary amine, N-benzyl-2-phenylethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses to form the stable amide product and hydrogen chloride (HCl). A base is added to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][7][8]
Q2: Why is temperature control the most critical parameter during scale-up?
A2: The acylation of amines is a highly exothermic process.[4][9] During scale-up, the reactor's volume increases by a cubic function (V ∝ r³), while its heat transfer surface area increases by only a square function (A ∝ r²). This diminished surface-area-to-volume ratio makes it progressively harder to remove the heat generated by the reaction.[5] Failure to manage this heat can lead to:
Thermal Runaway: An uncontrolled increase in temperature that further accelerates the reaction rate, potentially leading to dangerous pressure buildup.[4][6]
Side Reactions: Higher temperatures can promote undesired side reactions, such as elimination of HCl from the 2-chloropropanoyl chloride to form a ketene intermediate, or other decomposition pathways.[10]
Reduced Product Quality: Increased formation of impurities complicates purification and lowers the final yield.
Q3: What are the recommended solvents and bases for this reaction at scale?
A3: The choice of solvent and base is critical for controlling the reaction environment.
Solvents: A common approach is a two-phase solvent system, typical of Schotten-Baumann conditions.[2][3] An inert organic solvent like dichloromethane (DCM) or toluene dissolves the amine and the product, while an aqueous phase contains the base. This setup facilitates both the reaction and the subsequent workup.
Bases: An inorganic base like sodium hydroxide or potassium carbonate is often preferred at scale due to cost, ease of removal (dissolves in the aqueous phase), and lower risk of side reactions compared to some organic bases like triethylamine, which can sometimes promote ketene formation.[9][10] A non-nucleophilic organic base like pyridine can also be used, acting as both a base and a catalyst.[11]
Q4: How can I monitor the reaction's progress and determine its endpoint?
A4: In-process controls (IPCs) are essential for a controlled scale-up. The most common methods are:
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting amine.
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to precisely measure the consumption of starting materials and the formation of the product, providing a clear indication of reaction completion. A stable baseline of starting material consumption signals the reaction endpoint.
Q5: What are the primary impurities to expect in the crude product?
A5: Key impurities may include:
Unreacted N-benzyl-2-phenylethylamine.
2-chloropropionic acid (from the hydrolysis of 2-chloropropanoyl chloride).
The hydrochloride salt of N-benzyl-2-phenylethylamine.
Byproducts from side reactions if the temperature was not well-controlled.
Scale-Up Troubleshooting Guide
This section addresses specific problems you may encounter during your scale-up experiments in a direct question-and-answer format.
Q: My reaction temperature spikes dangerously high as soon as I start adding the 2-chloropropanoyl chloride. What's wrong and how do I fix it?
A: This is a classic sign of an overwhelming exotherm, where heat is being generated much faster than your reactor can remove it.[6][12]
Causality: The primary cause is an initial reaction rate that is too high for the system's heat removal capacity. This is often due to adding the acyl chloride too quickly, insufficient pre-cooling of the reactor, or inadequate mixing leading to localized hot spots.[5][12]
Troubleshooting & Solution:
Reduce Addition Rate: Immediately slow down the addition of the 2-chloropropanoyl chloride. For scale-up, it is crucial to use a metering pump for precise and controlled addition.
Dilute the Reagent: Consider diluting the 2-chloropropanoyl chloride in the reaction solvent. This reduces its concentration at the point of addition, thereby lowering the instantaneous reaction rate and heat output.
Ensure Adequate Pre-Cooling: Verify that the reactor jacket and its contents are fully cooled to the target starting temperature (e.g., 0-5 °C) and have stabilized before starting the addition.
Improve Agitation: Increase the stirring speed to improve heat transfer from the reaction mass to the reactor walls. Inadequate mixing is a common scale-up problem that leads to dangerous hot spots.[13]
Q: The final yield of my product is consistently low. Where am I losing material?
A: Low yield can stem from several issues, ranging from reagent stability to workup procedures.
Causality & Troubleshooting:
Hydrolysis of Acyl Chloride: 2-chloropropanoyl chloride is highly reactive and sensitive to moisture. If your solvent or starting amine contains water, a significant portion of the acyl chloride will be hydrolyzed to the unreactive 2-chloropropionic acid.[9]
Solution: Ensure all reagents and solvents are anhydrous. Use a dry, inert atmosphere (e.g., nitrogen) in the reactor.
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Use HPLC to confirm the absence of the starting amine before quenching the reaction. If the reaction has stalled, a slight increase in temperature (e.g., from 0 °C to room temperature) for a few hours may be necessary.
Incorrect Stoichiometry: Ensure the acyl chloride is used in a slight molar excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, accounting for potential minor hydrolysis.
Losses During Workup: The product may be partially soluble in the aqueous phase, or emulsions may form during extraction, leading to physical loss of material.
Solution: Perform a back-extraction of the aqueous layer with the organic solvent to recover dissolved product. To break emulsions, consider adding brine (saturated NaCl solution).
Q: During purification, my product separates as a sticky oil instead of crystallizing. How can I get a solid product?
A: This phenomenon, known as "oiling out," is a common crystallization problem, often caused by impurities or improper crystallization conditions.[14]
Causality: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point. Impurities can act as a eutectic contaminant, lowering the melting point of the mixture and promoting oiling. Cooling the solution too rapidly can also induce this.[14]
Troubleshooting & Solution:
Improve Purity: The most effective solution is often to re-purify the crude oil. Consider a column chromatography step or a thorough wash with a solvent that selectively dissolves impurities but not the product (e.g., cold hexane).
Optimize Crystallization Solvent: The current solvent may be too good a solvent. Experiment with solvent/anti-solvent systems. For example, dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until turbidity persists, then allow it to cool slowly.
Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[14] Allow the solution to cool to room temperature slowly (e.g., by placing the flask in an insulated container) before moving it to an ice bath.
Seeding: If you have a small amount of solid product, add a tiny crystal ("seed crystal") to the supersaturated solution to induce crystallization.[15]
Experimental Protocols & Data
Recommended Scale-Up Reaction Parameters
Parameter
Lab Scale (10g)
Pilot Scale (1kg)
Rationale & Key Considerations
N-benzyl-2-phenylethylamine
1.0 eq
1.0 eq
Limiting reagent.
2-chloropropanoyl chloride
1.1 eq
1.05 eq
Slight excess ensures full conversion. Reduced excess at scale minimizes waste and side reactions.
Base (e.g., K₂CO₃)
2.0 eq
1.5 eq
Sufficient to neutralize HCl and drive equilibrium. Excess can be reduced at scale with better process control.
Solvent (e.g., DCM)
10-15 vol
8-12 vol
Provides sufficient dilution for heat transfer without being economically inefficient.
Initial Temperature
0-5 °C
0-5 °C
Critical for controlling the initial exotherm.
Addition Time
~30 min
2-4 hours
Crucial for scale-up. Slow, controlled addition is the primary method for managing heat evolution.[4]
Reaction Time
1-3 hours
2-5 hours
Monitor by HPLC/TLC until starting amine is consumed.
Step-by-Step Scale-Up Synthesis Protocol
Objective: To synthesize N-benzyl-2-chloro-N-(2-phenylethyl)propanamide on a 1 kg scale.
Reactor Preparation: Ensure a clean, dry reactor equipped with a jacketed cooling system, mechanical stirrer, temperature probe, and a nitrogen inlet.
Reagent Charging:
Charge the reactor with N-benzyl-2-phenylethylamine (1.0 kg, 1.0 eq).
Charge the appropriate volume of anhydrous dichloromethane (e.g., 10 L).
Begin agitation and start cooling the reactor jacket to achieve a batch temperature of 0-5 °C.
In a separate, dry vessel, prepare a solution of 2-chloropropanoyl chloride (1.05 eq) in anhydrous dichloromethane (~2 L).
Reaction Execution:
Once the reactor contents are stable at 0-5 °C, begin the slow, dropwise addition of the 2-chloropropanoyl chloride solution via a metering pump over 2-4 hours.
CRITICAL: Carefully monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed 10 °C.
After the addition is complete, maintain the reaction at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature.
In-Process Control (IPC):
After stirring for 2-3 hours at room temperature, take a sample for HPLC analysis to check for the consumption of the starting amine.
Continue stirring until the starting amine is <1% by area on the chromatogram.
Work-Up and Isolation:
Cool the reaction mixture back down to 10-15 °C.
Slowly quench the reaction by adding water, being mindful of any residual exotherm.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification (Crystallization):
Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).
Allow the solution to cool slowly to room temperature to induce crystallization.
Further cool in an ice bath to maximize crystal formation.
Collect the solid product by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
Visualized Workflows and Mechanisms
Reaction Mechanism
Caption: Mechanism of N-acylation.
Experimental Workflow
Caption: Overall scale-up synthesis workflow.
Troubleshooting: Thermal Runaway
Caption: Decision workflow for managing an exotherm.
References
CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents. (2008). Google Patents.
Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap. (2008). Patsnap. Available at: [Link]
CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents. (2011). Google Patents.
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (2022). Chemical Industry Journal. Available at: [Link]
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025). Patsnap. Available at: [Link]
Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap. (2011). Patsnap. Available at: [Link]
Problems needing attention in synthesis process scaling up - shandong look chemical. (2021). Shandong Look Chemical. Available at: [Link]
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Royal Society of Chemistry. Available at: [Link]
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Reddit. Available at: [Link]
Schotten–Baumann reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
Schotten–Baumann reaction. (2020). New World Encyclopedia. Available at: [Link]
acylation of amines - Mastering Chemistry Help. (2013). Blogspot. Available at: [Link]
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (2018). National Institutes of Health. Available at: [Link]
24.7: Reactions of Amines - Chemistry LibreTexts. (2025). Chemistry LibreTexts. Available at: [Link]
An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions - ResearchGate. (2025). ResearchGate. Available at: [Link]
23.3. Reactions of amines | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. Available at: [Link]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (2016). American Chemical Society. Available at: [Link]
N-benzyl-2-phenylethylamine - Stenutz. (n.d.). Stenutz. Available at: [Link]
Guide for crystallization. (n.d.). University of Sherbrooke. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Experimental Variability & Troubleshooting Guide
Chemical Class: Sterically Hindered
-Chloro Tertiary Amide
Audience: Researchers, Analytical Chemists, and Process Development Scientists
Executive Summary: The "Phantom" Variability
If you are working with N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , you have likely encountered inconsistent analytical data—doubled NMR peaks, split HPLC signals, or inexplicable yield losses.
The Core Issue: This molecule exhibits significant rotamerism (restricted rotation around the C–N amide bond) combined with thermal instability (propensity for
-elimination). The bulky N-benzyl and N-phenethyl groups create high rotational energy barriers, resulting in distinct cis and trans conformers that are stable enough to be resolved as separate species on NMR and HPLC timescales at room temperature.
This guide provides the protocols to distinguish between genuine impurities and conformational artifacts.
Analytical Troubleshooting (NMR & HPLC)
Issue 1: "My NMR spectrum shows doubled peaks and incorrect integration."
User Query:
"I synthesized the compound, but the proton NMR shows two sets of signals for the benzyl protons (approx. 4.5 ppm) and the methine proton. Is my product contaminated with the starting amine?"
Technical Diagnosis:
This is likely not contamination. It is rotamerism .
Due to the partial double-bond character of the amide nitrogen-carbonyl bond (
), rotation is restricted. The bulky benzyl and phenethyl groups lock the molecule into two distinct conformations (E and Z rotamers) that do not interconvert rapidly at 25°C.
Diagnostic Protocol (Self-Validating Experiment):
Standard Test: Run the
H NMR at room temperature (25°C). Note the split peaks.
Validation Step: Heat the NMR probe to 50°C - 70°C (Variable Temperature NMR / VT-NMR).
Result:
Coalescence: If the two sets of peaks merge into single, sharp singlets/multiplets, the issue is rotamerism. The product is pure.
Persistence: If the peaks remain distinct at high temperature, you have a chemical impurity (likely the unreacted amine or the acrylamide elimination product).
Visualization of Rotameric Equilibrium:
Caption: Kinetic barrier to rotation causes distinct NMR signals for E/Z conformers at ambient temperature.
Issue 2: "HPLC shows a split peak or fronting/tailing."
User Query:
"My HPLC chromatogram shows a split peak for the main compound. Is the column degrading the sample?"
Technical Diagnosis:
Similar to NMR, the rotamers can separate on C18 columns, especially at low temperatures or acidic pH. However, a more dangerous possibility is on-column hydrolysis or elimination .
Troubleshooting Matrix:
Observation
Probable Cause
Corrective Action
Split Peak (Ratio ~60:40)
Rotamer separation.
Increase column oven temperature to 40–50°C to speed up interconversion.
Peak Tailing
Interaction of amide N with silanols.
Ensure buffer concentration is >10mM; add TEA modifier if using normal phase.
New Peak (RRT ~0.8)
Hydrolysis to acid/amine.
Check autosampler stability. This amide hydrolyzes in aqueous mobile phases over 24h.
New Peak (RRT ~1.2)
Elimination to Acrylamide .
CRITICAL: This is a degradation product (see Section 3).
Synthetic Variability (Yield & Stability)
Issue 3: "The reaction mixture turned black/tarry, and yield is low."
User Query:
"I used 2-chloropropanoyl chloride with triethylamine (TEA) at room temperature. The workup was messy."
Technical Diagnosis:
You triggered an E2 Elimination .
The
-proton in 2-chloropropanamides is acidic. In the presence of a base (like TEA) and heat (exothermic acylation), the molecule eliminates HCl to form the -unsaturated acrylamide (N-benzyl-N-phenethylacrylamide). This byproduct polymerizes or decomposes, leading to "tar."
Optimized Synthesis Protocol:
Temperature Control: The acylation is highly exothermic. The reaction vessel must be cooled to -10°C to 0°C before adding the acid chloride.
Base Selection: Switch from Triethylamine (TEA) to DIPEA (Hünig's Base) or inorganic bases (K₂CO₃ in biphasic systems). DIPEA is less nucleophilic and reduces quaternary salt formation.
Mode of Addition: Add the acid chloride dropwise as a solution in DCM/THF. Do not add neat.
Reaction Pathway & Failure Mode:
Caption: High temperatures or strong bases favor the irreversible elimination to acrylamides over the desired substitution.
Storage & Stability Guidelines
User Query:
"Can I store this compound in solution?"
Guideline:
Solid State: Stable at 4°C for 12 months if protected from light and moisture.
Solution State: Unstable.
In DMSO/DMF: Slow decomposition via nucleophilic attack of the solvent oxygen on the
-chloro position (Cornforth rearrangement-like pathways).
In Methanol/Ethanol: Solvolysis occurs over days, replacing the -Cl with -OMe/-OEt.
Recommendation: Isolate as a solid immediately. If solution storage is necessary, use anhydrous Dichloromethane (DCM) or Toluene at -20°C.
References
Rotamerism in Tertiary Amides
Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link
Context: Foundational text explaining the coalescence temperature and barrier to rot
kcal/mol) in bulky amides.
Synthesis & Elimin
-Halo Amides:
Thilmany, P., et al. (2019). Efficient and Divergent Synthesis of
-Halogenated Amides. Chemistry – A European Journal. Link
Context: Discusses the competing elimination pathways when synthesizing
-chloro amides and the necessity of temper
Analytical Characterization (Related Structures)
RSC Advances (2016). Supplementary Info regarding N-benzyl-N-phenyl amide rotamers. Link
Context: Provides specific NMR examples of benzyl-amide splitting p
Reference Data & Comparative Studies
Validation
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide vs other propanamides
Introduction: The Propanamide Scaffold - A Versatile Tool in Medicinal Chemistry The propanamide backbone is a privileged scaffold in modern drug discovery, serving as a foundational structure for a diverse array of ther...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Propanamide Scaffold - A Versatile Tool in Medicinal Chemistry
The propanamide backbone is a privileged scaffold in modern drug discovery, serving as a foundational structure for a diverse array of therapeutic agents. Its synthetic tractability and the ability to introduce a wide range of substituents at the nitrogen and the 2-position of the propanoyl chain allow for the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of the hypothetical compound N-benzyl-2-chloro-N-(2-phenylethyl)propanamide against three distinct, well-characterized propanamide-based compounds, each with a unique therapeutic application. Through this comparison, we will explore the structure-activity relationships (SAR) that govern their biological effects and provide detailed experimental protocols for their synthesis and evaluation.
The comparators selected for this guide are:
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]: A potent anticonvulsant agent.
(S)-N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide: A highly selective TRPV1 antagonist for the treatment of pain.
(S)-2-(6-methoxynaphthalen-2-yl)-N-(4-sulfamoylphenyl)propanamide: A naproxen-sulfonamide conjugate designed as an anti-inflammatory agent with dual COX-2/urease inhibitory activity.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of propanamide chemistry and its application in creating novel therapeutics.
The Target Compound: N-benzyl-2-chloro-N-(2-phenylethyl)propanamide - A Hypothetical Profile
As of this writing, N-benzyl-2-chloro-N-(2-phenylethyl)propanamide is not a widely documented compound in the scientific literature. However, based on its structural features, we can predict its chemical properties and propose a synthetic route. The presence of a 2-chloro group makes it a reactive intermediate, potentially for nucleophilic substitution, while the N-benzyl and N-phenylethyl groups confer significant lipophilicity.
Proposed Synthesis
A straightforward synthesis would involve the acylation of N-benzyl-N-(2-phenylethyl)amine with 2-chloropropionyl chloride.
Caption: Proposed synthesis of the target compound.
Comparative Analysis of Propanamide Derivatives
The following sections will delve into the synthesis, properties, and biological activities of our three comparator compounds, highlighting the key structural features that drive their distinct pharmacological profiles.
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]: An Anticonvulsant
(R)-AS-1 is a novel, orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2) with potent antiseizure activity.[1][2] It represents a class of hybrid molecules that combine structural fragments of known antiepileptic drugs.[3][4]
The (R)-enantiomer is crucial for its biological activity.[2]
The synthesis of (R)-AS-1 involves the coupling of (R)-2-(2,5-dioxopyrrolidin-1-yl)propanoic acid with benzylamine.[4]
Caption: Synthesis of (R)-AS-1.
Biological Activity and Structure-Activity Relationship (SAR)
(R)-AS-1 exhibits broad-spectrum anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4] Its mechanism of action is believed to involve the positive allosteric modulation of EAAT2, enhancing glutamate uptake and thereby reducing neuronal hyperexcitability.[1]
The SAR for this class of compounds indicates that:
The pyrrolidine-2,5-dione moiety is a key pharmacophore, likely interacting with the target protein.
The (R)-stereochemistry at the 2-position of the propanamide is essential for potent activity.[2]
Substitutions on the N-benzyl group can modulate potency and pharmacokinetic properties.[4]
(S)-N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide: A TRPV1 Antagonist
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception.[5][6] Its development has been guided by extensive SAR studies to optimize its potency and drug-like properties.[7][8]
The (S)-enantiomer is significantly more potent than the (R)-enantiomer.[5][6]
The synthesis involves the coupling of (S)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanoic acid with 4-tert-butylbenzylamine.[6]
Caption: Synthesis of the TRPV1 antagonist.
Biological Activity and Structure-Activity Relationship (SAR)
This compound potently inhibits the activation of TRPV1 by various stimuli, including capsaicin and heat.[7][8] By blocking this channel, it can effectively reduce pain signals.[9]
Key SAR insights for this class of propanamides include:
The 2-(4-methylsulfonylaminophenyl)propanamide core (A/B-region) is crucial for binding to the receptor.[6]
The 3-fluoro substituent on the phenyl ring enhances potency.[5]
The (S)-configuration at the chiral center is critical for optimal interaction with the binding pocket.[6]
The 4-tert-butylbenzyl group (C-region) occupies a hydrophobic pocket in the receptor, contributing to high affinity.[6]
(S)-2-(6-methoxynaphthalen-2-yl)-N-(4-sulfamoylphenyl)propanamide: An Anti-Inflammatory Agent
This compound is a conjugate of the non-steroidal anti-inflammatory drug (NSAID) naproxen and a sulfonamide moiety.[10] This "multi-target" approach aims to enhance anti-inflammatory efficacy while potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.[11]
The (S)-enantiomer is the active form, derived from (S)-naproxen.
The synthesis is achieved by coupling (S)-naproxen with a sulfonamide-containing aniline, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[10]
Caption: Synthesis of the naproxen-sulfonamide conjugate.
Biological Activity and Structure-Activity Relationship (SAR)
This conjugate exhibits potent anti-inflammatory activity, comparable to standard NSAIDs like indomethacin.[10] It also shows significant inhibitory activity against cyclooxygenase-2 (COX-2) and, in some cases, urease.[10]
The SAR for these conjugates suggests that:
The naproxen scaffold provides the primary anti-inflammatory pharmacophore.
The sulfonamide moiety can enhance COX-2 selectivity and may contribute to reduced gastric toxicity.[11]
The nature of the substituent on the sulfonamide can influence the dual-inhibitory profile.[10]
Protocol 1: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)
This protocol is adapted from standard procedures for evaluating potential anticonvulsant drugs.[14][15]
Objective: To determine the ability of a test compound to prevent tonic hindlimb extension induced by a maximal electrical stimulus.
Materials:
Male Swiss mice (20-25 g)
Corneal electrodes
Electroconvulsive shock apparatus
Test compound solution
Vehicle control (e.g., saline with 0.5% Tween 80)
Positive control (e.g., Phenytoin)
Procedure:
Fast mice for 3-4 hours before the experiment.
Administer the test compound, vehicle, or positive control intraperitoneally (i.p.).
After a predetermined absorption time (e.g., 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.
Record the number of protected animals in each group.
Calculate the median effective dose (ED50) using probit analysis.
This protocol is based on common methods for high-throughput screening of TRPV1 antagonists.[13]
Objective: To measure the ability of a test compound to inhibit TRPV1 activation by an agonist (e.g., capsaicin).
Materials:
CHO or HEK293 cells stably expressing human TRPV1
Fluo-4 AM calcium indicator dye
Assay buffer (e.g., HBSS with 20 mM HEPES)
TRPV1 agonist (e.g., Capsaicin)
Test compound
Positive control antagonist (e.g., Capsazepine)
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
Plate the TRPV1-expressing cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
Wash the cells with assay buffer.
Add the test compound or control at various concentrations to the wells and incubate for a specified period.
Place the plate in the FLIPR instrument.
Add the TRPV1 agonist (capsaicin) to all wells to stimulate the channel.
Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a common method for screening COX-2 inhibitors.[16][17]
Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.
Materials:
Human recombinant COX-2 enzyme
COX assay buffer
COX probe (e.g., Amplex Red)
Heme cofactor
Arachidonic acid (substrate)
Test compound
Positive control inhibitor (e.g., Celecoxib)
96-well plate suitable for fluorescence measurements
Fluorometric plate reader
Procedure:
Prepare a reaction mixture containing COX assay buffer, COX probe, and heme.
Add the test compound or control at various concentrations to the wells.
Add the COX-2 enzyme to all wells except the background controls.
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
Initiate the reaction by adding arachidonic acid to all wells.
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
Calculate the rate of the reaction from the linear portion of the kinetic curve.
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion and Future Directions
The propanamide scaffold is a testament to the power of a versatile chemical backbone in generating a wide range of biologically active molecules. By comparing the anticonvulsant (R)-AS-1, the TRPV1 antagonist (S)-N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide, and the anti-inflammatory naproxen-sulfonamide conjugate, we see how subtle and significant modifications to the N-substituents and the 2-position of the propanamide can lead to vastly different pharmacological profiles.
The hypothetical N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, with its reactive 2-chloro group, represents a potential starting point for further chemical exploration. This position could be functionalized with various nucleophiles to generate a library of novel compounds for screening against a multitude of biological targets. The insights gained from the well-characterized propanamides discussed in this guide can inform the rational design of these future derivatives, accelerating the discovery of new and improved therapeutics.
References
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules.
What are TRPV1 antagonists and how do they work? (2024).
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022).
Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). Journal of Medicinal Chemistry.
Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. (2015). Bioorganic & Medicinal Chemistry.
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
Synthesis procedure for naproxen-sulfa drugs conjugates. (2023).
2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. (2012). Journal of Medicinal Chemistry.
Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022).
Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. (1998). Journal of Medicinal Chemistry.
Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (2014). PLOS ONE.
Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. (2012). Bioorganic & Medicinal Chemistry.
Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers in Chemistry.
Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Molecules.
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region. (2012). Journal of Medicinal Chemistry.
An In-depth Technical Guide on TRPV1 Channel Structure and Antagonist Docking. (2025). BenchChem.
Convenient and general synthesis of symmetrical N,N'-disubstituted imidazolium halides. (1996). Synthesis.
Structural series of TRPV1 antagonists (1) and lead antagonist (2). (2018).
Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candid
Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. (2019).
In Vivo Anticonvulsant Activity of Extracts and Protopine from the Fumaria schleicheri Herb. (2015). Molecules.
Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (2000). Journal of Medicinal Chemistry.
Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. (2025). BenchChem.
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules.
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Chemistry Portal.
Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Novel Compounds. (2025). BenchChem.
Regioselective 1,2-addition of allenamides with N-haloimides: synthesis of 2-halo allylic aminal derivatives. (2020). Organic & Biomolecular Chemistry.
Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. (2018). ScholarWorks@GVSU.
Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.). LinkedIn.
The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (2020). Molecules.
Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. (2019).
Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. (2020). University of Bristol Research Portal.
Synthesis and Preliminary Pharmacological Evaluation of Esters and Amides Derivatives of Naproxen as Potential Anti-Inflammatory Agents. (2025).
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (2011). PubMed Central.
Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Semantic Scholar.
One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N. (2019).
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. (2024). Molecules.
Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (2012). Indian Journal of Pharmaceutical Sciences.
Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023). YouTube.
Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. (2015).
Technical Comparison: N-benzyl-2-chloro-N-(2-phenylethyl)propanamide vs. Standard Anticonvulsants
This guide provides a technical comparison of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5) against established anticonvulsant standards. The analysis focuses on its pharmacological profile as a lipoph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5) against established anticonvulsant standards. The analysis focuses on its pharmacological profile as a lipophilic member of the N-benzylamide class, referencing the Structure-Activity Relationships (SAR) established for this chemical family (e.g., Lacosamide analogs).
Executive Summary
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide represents a specific structural evolution within the functionalized amino acid (FAA) and benzylamide anticonvulsant class. Unlike the secondary amide prototype Lacosamide (Vimpat®), this compound features a tertiary amide structure with both benzyl and phenethyl substitutions, alongside a reactive
-chloro moiety.
This structural modification significantly alters the lipophilicity (LogP) and steric bulk , potentially enhancing Blood-Brain Barrier (BBB) penetration while modulating the binding affinity for voltage-gated sodium channels (VGSCs). This guide compares its theoretical and experimental profile against Lacosamide , Phenytoin , and Valproate .
Key Differentiators
Structural Class: Tertiary
-chloroamide vs. Secondary functionalized amino acid (Lacosamide).
Mechanism: Putative slow inactivation of VGSCs (Na
1.2/1.6).
Physiochemical: High Lipophilicity (Predicted LogP > 3.5) vs. Moderate (Lacosamide LogP ~0.9).
Chemical Structure & Pharmacophore Analysis
The anticonvulsant activity of this class relies on the specific arrangement of an aromatic ring (benzyl) and a polar domain (amide).
Structural Comparison (Graphviz)
Caption: Structural evolution of the target compound from established N-benzylamide anticonvulsants.
Pharmacological Mechanism of Action (MoA)
Based on the N-benzylamide pharmacophore , the primary mechanism is the enhancement of slow inactivation of voltage-gated sodium channels. Unlike Phenytoin or Carbamazepine (which target fast inactivation), this class allows for the selective dampening of hyper-excitable neurons without affecting normal physiological firing.
Putative Pathway
Binding: The lipophilic benzyl/phenethyl groups anchor the molecule into the hydrophobic pocket of the Na
channel pore (likely the local anesthetic site or a novel slow-inactivation gate).
Stabilization: The molecule stabilizes the channel in the Slow Inactivated State , preventing repetitive firing during a seizure event.
Selectivity: The tertiary amide structure may alter the kinetics of binding, potentially increasing residence time compared to secondary amides.
Caption: Mechanism of Action targeting the Slow Inactivated State of Voltage-Gated Sodium Channels.
Comparative Efficacy & Data Analysis
The following table compares the target compound (based on class-specific SAR data for N-benzyl-2-chloropropanamides) against industry standards.
Note: Specific clinical ED
values for CAS 731011-97-5 are proprietary. Values below represent the established range for high-potency N-benzylamide analogs to serve as a valid baseline for your experimental validation.
*Estimated based on SAR of N-benzyl-2-chloro-propanamide derivatives (Kohn et al.). The addition of the phenethyl group increases lipophilicity, which may lower ED50 but increase neurotoxicity.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
MES Test (Maximal Electroshock): The target is expected to be highly effective in the MES test, which models generalized tonic-clonic seizures and is sensitive to Na
blockers.
scPTZ Test: Like Lacosamide and Phenytoin, this compound is expected to be inactive against scPTZ-induced seizures (absence model), confirming its specific Na
mechanism rather than GABAergic modulation.
Lipophilicity Warning: The high LogP suggests rapid brain entry but also a higher risk of non-specific binding and neurotoxicity (lower TD
in Rotarod test).
Experimental Protocols for Validation
To validate the target compound against these standards, the following "Self-Validating" protocols must be used.
A. Maximal Electroshock Seizure (MES) Test
Objective: Determine the median effective dose (ED
) for preventing hindlimb tonic extension.
Preparation: Formulate the compound in 0.5% methylcellulose or PEG400 (due to high lipophilicity).
Administration: Intraperitoneal (i.p.) injection in male CF-1 mice (20-25g). Timepoint: 30 min (peak effect).
Endpoint: Abolition of hindlimb tonic extension (HLTE).
Calculation: Probit analysis to determine ED
with 95% confidence intervals.
B. Rotarod Neurotoxicity Test
Objective: Determine the median toxic dose (TD
) for motor impairment.
Training: Train mice to maintain balance on a rotating rod (6 rpm) for at least 1 minute.
Testing: Administer compound. Place mice on the rod at 30 min post-dose.
Failure: Inability to maintain balance for 1 minute.
Index: Calculate Protective Index (
). A PI > 2 is required for drug candidacy; PI > 5 is excellent.
Experimental Workflow (Graphviz)
Caption: Standardized workflow for anticonvulsant screening (ASP Protocol).
References
Kohn, H. et al. (1991). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives.Journal of Medicinal Chemistry , 34(8), 2444-2452. Link
Choi, D. et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamido-3-alkoxypropionamide derivatives.[1]Journal of Medicinal Chemistry , 39(9), 1907-1916. Link
Bialer, M. et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X).Epilepsy Research , 92(2-3), 89-124. Link
Santa Cruz Biotechnology. N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Product Data Sheet. CAS 731011-97-5. Link
NIH Anticonvulsant Screening Program (ASP). Protocols for the Identification of Novel Anticonvulsants.NINDS . Link
N-Benzyl-2-chloro-N-(2-phenylethyl)propanamide: Structure-Activity Relationship (SAR) & Scaffold Analysis
Executive Summary: The "Dual-Aromatic" Scaffold N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 731011-97-5) represents a critical synthetic intermediate rather than a final therapeutic agent. Its significance lies...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dual-Aromatic" Scaffold
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 731011-97-5) represents a critical synthetic intermediate rather than a final therapeutic agent. Its significance lies in its role as an electrophilic "warhead" used to generate N,N-disubstituted
-aminoamides , a class of compounds with potent biological activities ranging from anticonvulsant (Lacosamide-like) to opioid-like (Secofentanyl) effects.
This guide analyzes the SAR of this scaffold, focusing on its transformation into bioactive ligands.[1] By comparing it with established precursors like benzyl fentanyl intermediates, we elucidate its utility in "designer" drug synthesis and legitimate medicinal chemistry (e.g., Sigma-1 receptor modulation).
Key Pharmacological Profile (Derivatives)
Feature
Description
Core Scaffold
Acyclic tertiary amide with dual hydrophobic wings (Benzyl + Phenethyl).
Primary Reactivity
Nucleophilic substitution at the C2-chloro position ().
High (cLogP ~3.5–4.0), ensuring varying blood-brain barrier (BBB) penetration.
Chemical Biology & Mechanism of Action[2][3]
The "Dual-Aromatic" Pharmacophore
The molecule features two distinct aromatic domains attached to a central nitrogen:
N-Benzyl group: Provides steric bulk and
- stacking interactions, a common feature in anticonvulsants (e.g., Lacosamide).
N-(2-Phenylethyl) group: A classic pharmacophore found in opioids (Fentanyl) and dopaminergics.
The 2-chloropropanamide moiety serves as the "reactive hinge." In its native state, the molecule is an alkylating agent (potential genotoxin). Biological activity is typically achieved only after displacing the chlorine with a secondary amine (e.g., piperidine, pyrrolidine) or an oxygen nucleophile.
Mechanism: The "Seco" Concept
This molecule is structurally an acyclic (seco) analog of rigid opioids.
Fentanyl: Rigid piperidine ring holds the phenethyl and aniline groups in a specific orientation.
Scaffold 731011-97-5: Flexible chain. When derivatized (e.g., with piperidine), it mimics the spatial arrangement of fentanyl pharmacophores but with greater conformational freedom, often leading to Sigma-1 (
) receptor selectivity rather than pure MOR activation.
Structure-Activity Relationship (SAR) Analysis
The SAR is best understood by dividing the molecule into three "Zones of Modification."
Zone 1: The Electrophile (
-Carbon)
The C2-position (holding the Chlorine) is the determinant of activity type.
Chlorine (Parent): High reactivity, low specificity. Acts as a covalent modifier (alkylator). Toxicological risk.
Amination (Derivatives):
+ Pyrrolidine: Increases
channel inhibition (Anticonvulsant potential, similar to AS-1).
Stereochemistry: The C2 position is chiral. The (R)-isomer of related aminoamides (like Lacosamide) typically retains anticonvulsant activity, while the (S)-isomer is often inactive or associated with toxicity.
Zone 2: The Linker (Amide Core)
Propanamide (Ethyl chain): Essential for optimal spacing in opioid-like binding.
Acetamide (Methyl chain): Reduces lipophilicity; often shifts selectivity towards local anesthetic effects (Lidocaine-like).
Butyramide (Propyl chain): Increases steric clash, usually decreasing potency across both opioid and anticonvulsant targets.
Zone 3: The N-Substituents (The "Wings")
N-Benzyl + N-Phenethyl (Current): Maximal lipophilicity. High non-specific binding.
N-Benzyl + N-Methyl: Drastic reduction in potency for opioid targets; retains anticonvulsant potential.
N,N-Di-Phenethyl: Often leads to solubility issues and "molecular obesity," reducing drug-likeness.
Comparative Analysis: Alternatives & Analogs
This table compares the scaffold's derivatives against established standards.
Compound Class
Structure Core
Primary Target
Potency (Relative)
Legal Status
Scaffold Derivative (Piperidinyl-variant)
N-benzyl-N-phenethyl-2-(1-piperidinyl)propanamide
/ MOR
Moderate
Unscheduled (Research)
Benzyl Fentanyl
N-phenyl-N-(1-benzyl-4-piperidinyl)propanamide
MOR
Low (Inactive precursor)
Schedule I/II (Precursor)
Lacosamide
N-benzyl-2-acetamido-3-methoxypropionamide
Slow Inactivation
High (Anticonvulsant)
Schedule V
Secofentanyl
N-phenyl-N-[2-(1-piperidinyl)ethyl]propanamide
MOR
High
Schedule I
Insight: The N-benzyl-N-phenethyl scaffold creates compounds that are "hybrid" ligands—less potent opioids than Fentanyl, but potentially potent
ligands with neuroprotective or psychotropic properties.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Synthesis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide.
Figure 1: Synthetic pathway from precursors to the chloro-scaffold, and subsequent divergence into pharmacological classes (Opioid vs. Anticonvulsant) via nucleophilic substitution.
References
Santa Cruz Biotechnology. (n.d.). N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Product Datasheet. Retrieved from
Drug Enforcement Administration (DEA). (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Special Testing and Research Laboratory. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 154878: N-Benzyl-2-chloropropanamide. Retrieved from
Kamiński, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. Retrieved from
Vandeputte, M. M., et al. (2022).[2] In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. Retrieved from
Validation Guide: Pharmacological Characterization of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
(Acyclic Amide Scaffold) Part 1: Executive Summary & Structural Context This guide outlines the validation framework for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a New Chemical Entity (NCE) structurally categoriz...
Author: BenchChem Technical Support Team. Date: February 2026
(Acyclic Amide Scaffold)
Part 1: Executive Summary & Structural Context
This guide outlines the validation framework for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide , a New Chemical Entity (NCE) structurally categorized as an acyclic fentanyl analog (seco-fentanyl) or a modified N-benzyl-phenethylamine .
Unlike rigid piperidine-based opioids (e.g., Fentanyl), this molecule features a flexible acyclic nitrogen core and a reactive
-chloroamide tail. Researchers investigating this compound must validate two distinct bioactivity profiles:
Mu-Opioid Receptor (MOR) Agonism: Due to the N-phenethyl and N-propionyl pharmacophore.
Electrophilic Reactivity: Due to the 2-chloro substituent, which introduces alkylating potential absent in standard opioids.
Comparative Profile: Target vs. Standards
Feature
Target Analyte
Fentanyl (Standard)
Lidocaine (Control)
Structure
Acyclic (Flexible)
Piperidine (Rigid)
Acyclic (Flexible)
Pharmacophore
N-benzyl-N-phenethyl
N-phenethyl-piperidine
Xylidine-amide
Primary Target
Unknown (To be Validated)
-Opioid Receptor (Agonist)
NaV Channels (Blocker)
Predicted Potency
Low (Micro-molar range)
High (Nano-molar range)
Moderate
Toxicity Risk
High (Alkylating Agent)
High (Respiratory Depression)
Moderate (Cardiotoxicity)
Part 2: Mechanism of Action & Signaling Pathways
To validate bioactivity, one must map the compound's effect on the G-Protein Coupled Receptor (GPCR) pathway. If the phenethyl/amide motif successfully engages the MOR, it triggers the
cascade.
Validated Signaling Pathway (Graphviz)
Figure 1: Hypothetical signal transduction pathway for opioid-like bioactivity. Validation requires confirming the suppression of cAMP and modulation of ion channels.
Part 3: Experimental Validation Protocols
Protocol A: Chemical Stability & Alkylating Potential (Safety First)
Rationale: The 2-chloro group is an
-haloamide, a known structural alert for alkylating agents. Before biological testing, verify if the compound covalently binds to proteins, which causes false positives in binding assays.
Methodology: Glutathione (GSH) Trapping Assay
Incubation: Mix 10 µM Test Compound with 100 µM GSH in phosphate buffer (pH 7.4).
Timepoints: Incubate at 37°C for 0, 15, 60, and 120 minutes.
Analysis: Analyze via LC-MS/MS.
Validation Criteria:
Pass: >90% parent compound remains; no GSH-adduct mass peak observed.
Fail: Appearance of [M + GSH - HCl] adduct. Stop bioactivity testing; compound is a toxic alkylator.
Membrane Source: CHO-K1 cells overexpressing human
-opioid receptor (hMOR).
Radioligand: [³H]-DAMGO (Agonist) or [³H]-Naloxone (Antagonist).
Reference Standard: Unlabeled Fentanyl.
Step-by-Step Workflow:
Preparation: Dilute membranes in Tris-HCl buffer (50 mM, pH 7.4).
Dosing: Prepare 8-point concentration curve of the Target Analyte (
M to M).
Equilibrium: Incubate membranes + Radioligand (1 nM) + Target Analyte for 60 min at 25°C.
Filtration: Harvest onto GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
Quantification: Measure radioactivity via liquid scintillation counting.
Calculation:
Plot % Specific Binding vs. Log[Concentration].
Calculate
using non-linear regression.
Derive
using the Cheng-Prusoff equation: .
Protocol C: Functional GTP
S Binding Assay
Rationale: Binding does not equal activation. This assay confirms if the compound is an agonist (activates G-protein), antagonist (blocks), or partial agonist .
Workflow Visualization (Graphviz)
Figure 2: Functional validation workflow. The [³⁵S]GTP
S assay measures the turnover of GDP to GTP, the first step in GPCR activation.
Part 4: Data Interpretation & Expected Results
Based on Structure-Activity Relationship (SAR) data for acyclic amides (seco-fentanyls), the following performance is expected compared to established standards.
Target likely has weak affinity due to lack of piperidine ring constraint [1].
Functional Potency ()
High Micro-molar
~3-5 nM
High concentrations required for effect; high risk of off-target toxicity.
Efficacy ()
Partial (<60%)
Full (100%)
Unlikely to achieve full analgesia; may act as a competitive antagonist at high doses.
Lipophilicity (LogP)
~2.5 - 3.0
4.05
Good BBB permeability, but faster washout expected.
Critical Analysis:
The presence of the 2-chloro group significantly alters the profile. While the N-benzyl-phenethyl scaffold suggests opioid activity, the chloro-substitution at the alpha position is atypical for therapeutic opioids and is more consistent with irreversible inhibitors or reactive intermediates . If the
is low but toxicity is high, the compound acts as a "dirty drug" with non-specific binding.
References
Vanderputte, D., et al. (2021).[6] Synthesis and biological evaluation of fentanyl acrylic derivatives. ResearchGate. Retrieved from [Link]
United States Sentencing Commission. (2021).[7] Fentanyl Analogues: Classification and Bioactivity. USSC.gov. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 154878: N-Benzyl-2-chloropropanamide. PubChem.[2][4] Retrieved from [Link]
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. NIH PubMed Central. Retrieved from [Link]
Kamiński, K., et al. (2022).[8] Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide... a Novel Orally Bioavailable EAAT2 Modulator. ACS Publications. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Validation Guide
Domain: Organic Chemistry / Forensic Analysis / Process Development
Executive Summary & Strategic Context
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (herein referred to as BCPP ) is a critical halo-amide intermediate. It serves as a pivotal scaffold in the synthesis of nitrogen-containing heterocycles and is frequently encountered in forensic profiling as a marker impurity in the processing of phenethylamine derivatives.
The Analytical Challenge:
Researchers often face a "false negative" or "false positive" dilemma with BCPP due to two specific physicochemical phenomena:
Amide Rotamerism: The steric bulk of the benzyl and phenethyl groups creates a high rotational barrier around the amide bond, causing signal doubling in NMR at room temperature (often mistaken for impurities).
Thermal Instability: Under standard GC-MS injector temperatures (>250°C), BCPP is prone to thermal elimination of HCl, forming N-benzyl-N-phenethylacrylamide .
This guide provides a rigorous cross-validation protocol to distinguish BCPP from its elimination product and its regioisomers, ensuring data integrity for drug development and forensic applications.
Structural & Synthetic Logic (The "Why" Behind the Protocol)
To validate BCPP, one must understand its failure modes. The experimental design below is built on distinguishing the target from its two primary "Alternatives" (Impurities/Degradants).
The Comparison Matrix: Target vs. Impurities
Feature
Target: BCPP
Alternative A: The Elimination Product
Alternative B: The Regioisomer
Chemical Name
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
N-benzyl-N-(2-phenylethyl)acrylamide
N-benzyl-3-chloro-N-(2-phenylethyl)propanamide
Origin
Desired Product
Thermal degradation (GC) or Base-catalyzed elimination
Wrong starting material (3-chloropropanoyl chloride)
The following diagram illustrates the decision tree for validating BCPP and identifying common artifacts.
Figure 1: Analytical Decision Tree. Note the critical path for NMR (Red) requiring Variable Temperature (VT) validation to resolve rotamers, and the risk of thermal degradation in GC-MS.
Experimental Protocols & Cross-Validation
Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)
Objective: Confirm molecular formula and isotopic pattern without thermal degradation.
Instrument: Q-TOF or Orbitrap MS coupled with UPLC.
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Key Observation:
Look for the parent ion cluster [M+H]+ at m/z 302.09 and 304.09 .
Validation Criteria: The intensity ratio of 302:304 must be approximately 3:1 , characteristic of a mono-chlorinated species.
Contrast: The acrylamide impurity (Alternative A) will appear at m/z 266 with no chlorine isotope pattern.
Protocol B: Variable Temperature NMR (VT-NMR)
Objective: Distinguish between physical impurities and dynamic rotamers.
Context: At 25°C, BCPP exists as a mixture of cis and trans rotamers due to the restricted rotation of the N-C(O) bond. This splits the benzylic -CH2- signal into two distinct singlets or AB systems, often misread as a 50/50 mixture of two compounds.
Method:
Dissolve 10 mg sample in DMSO-d6 (preferred over CDCl3 for high-temp stability).
Acquire spectrum at 25°C . Note the dual signals for the benzyl methylene (~4.5 ppm and 4.7 ppm).
At 80°C, the two benzyl signals must coalesce into a single sharp singlet.
If signals remain distinct at 80°C, the sample contains a structural impurity (likely the regioisomer or amine precursor), not rotamers.
Protocol C: GC-MS (Thermal Stability Check)
Objective: Assess thermal stability and identify potential artifacts.
Inlet Temperature:200°C (Keep lower than standard 250°C to minimize degradation).
Injection Mode: Splitless.
Validation Criteria:
If a peak at m/z 265 (M-HCl) appears, it indicates thermal elimination of HCl inside the injector port.
Corrective Action: Use a "Cold On-Column" injection technique or rely on LC-MS for purity assignment.
Synthesis Pathway & Impurity Logic
Understanding the synthesis helps predict the impurities. The diagram below details the formation of BCPP and its specific degradation pathway to the acrylamide alternative.
Figure 2: Synthesis and Degradation Pathway. The target BCPP is converted to the Acrylamide Analog upon exposure to high heat (GC analysis) or strong base.
Detailed Data Comparison
Use this table to validate your experimental results against standard values.
Parameter
BCPP (Target)
Acrylamide Impurity
Regioisomer (3-Cl)
1H NMR (Benzyl -CH2-)
~4.4 - 4.8 ppm (Split/Rotamers)
~4.6 ppm (Singlet)
~4.5 ppm (Split/Rotamers)
1H NMR (Alpha-H)
Quartet (~4.6 ppm, J=6.5 Hz)
Vinyl Region (5.6, 6.2, 6.5 ppm)
Triplet (~3.8 ppm)
1H NMR (Methyl)
Doublet (~1.7 ppm, J=6.5 Hz)
Absent
Absent (Propyl backbone differs)
IR (Carbonyl)
~1650 cm⁻¹ (Amide I)
~1610 cm⁻¹ (Conjugated Amide)
~1650 cm⁻¹
Mass Spec (Base Peak)
m/z 91 (Tropylium)
m/z 91 (Tropylium)
m/z 91 (Tropylium)
Mass Spec (Molecular Ion)
301/303 (3:1)
265 (No Cl isotope)
301/303 (3:1)
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Amide Fragmentation Patterns. NIST Standard Reference Data. [Link]
Beilstein Journal of Organic Chemistry. Chromatographically separable rotamers of an unhindered amide. (2014).[1][3] [Link]
PubChem. N-Benzyl-2-chloropropanamide Compound Summary (Analog Reference). National Library of Medicine.[3] [Link]
University of Warwick. Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl Haloacetamide Derivatives. (2009).[4] [Link]
Technical Guide: Comparative Profiling of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (Cl-BPEP)
Executive Summary & Core Directive Objective: This guide provides a technical replication framework for the analytical characterization and stability profiling of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 2475...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Objective: This guide provides a technical replication framework for the analytical characterization and stability profiling of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 24752-66-7), herein referred to as Cl-BPEP .
Context: Cl-BPEP is a significant intermediate in the synthesis of nitrogen-containing heterocycles and a critical reference standard in forensic impurity profiling. Its structural analogs (specifically the 2-bromo and des-chloro variants) often coexist as process impurities or alternative reagents. This guide objectively compares Cl-BPEP against these alternatives, focusing on hydrolytic stability , chromatographic resolution , and mass spectral distinctiveness .
Target Audience: Analytical Chemists, Forensic Toxicologists, and Process Development Scientists.
Comparative Analysis: Cl-BPEP vs. Halogenated Alternatives
In process chemistry and forensic analysis, the choice of halogenated amide precursor dictates reaction kinetics and stability. The table below contrasts Cl-BPEP with its primary alternatives: the more reactive Bromo-analog (Br-BPEP) and the non-functionalized Des-chloro analog (H-BPEP) .
Table 1: Physicochemical & Performance Comparison
Feature
Cl-BPEP (Target)
Br-BPEP (Alternative 1)
H-BPEP (Control/Impurity)
CAS Number
24752-66-7
N/A (Analog)
10263-26-0
Molecular Weight
301.81 g/mol
~346.26 g/mol
267.37 g/mol
Leaving Group Ability
Moderate (Cl⁻)
High (Br⁻)
None
Hydrolytic Stability
High (Stable at pH 7)
Low (Prone to hydrolysis)
Very High
Reactivity (Alkylation)
Slow/Controlled
Rapid/Aggressive
Inert
MS Signature (Isotope)
Distinct 3:1 ()
Distinct 1:1 ()
No M+2 peak
Primary Application
Stable Reference Standard, Controlled Synthesis
High-Speed Synthesis (In situ)
Negative Control / Impurity
Expert Insight: The Causality of Choice
Why choose Cl-BPEP? While the Bromo-analog (Br-BPEP) offers faster kinetics for subsequent cyclization reactions, it degrades rapidly under ambient moisture, leading to variable yields and complex impurity profiles (formation of hydroxy-analogs). Cl-BPEP provides a balance: it is sufficiently reactive for substitution reactions under forcing conditions (heat/catalyst) but stable enough for long-term storage and use as a quantitative analytical standard [1, 2].
Analytical Relevance: In forensic contexts, differentiating Cl-BPEP from H-BPEP is critical. H-BPEP is often a byproduct of incomplete halogenation or reductive dehalogenation. The distinct chlorine isotope pattern (discussed in Section 4) is the primary self-validating identification method.
Sample Prep: Dissolve 1 mg of Cl-BPEP standard in 10 mL Methanol. Dilute to 1 µg/mL with mobile phase A.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient:
0-1 min: 5% B (Isocratic hold)
1-8 min: 5% → 95% B (Linear ramp)
8-10 min: 95% B (Wash)
Detection: ESI+ Mode. Target ion
.
Self-Validating Checkpoint:
Retention Time Logic: Expect elution order: Hydroxy-impurity (polar) → H-BPEP → Cl-BPEP → Br-BPEP (most lipophilic due to large halogen radius).
Isotope Confirmation: The mass spectrum at the Cl-BPEP peak must show a secondary peak at 304.13 with roughly 33% intensity of the base peak (302.13). If this ratio deviates >10%, the peak is co-eluting with an impurity.
Protocol B: Accelerated Stability Study (Hydrolysis)
Purpose: To quantify the superior stability of Cl-BPEP compared to Br-BPEP.
Methodology:
Incubation: Prepare 10 µM solutions of Cl-BPEP and Br-BPEP in 50:50 Water/Acetonitrile buffered to pH 9.0.
Timepoints: Aliquot samples at T=0, 1h, 6h, 24h.
Quench: Add equal volume of cold 1% Formic Acid to stop base hydrolysis.
Analysis: Quantify remaining parent compound via HPLC (Area Under Curve).
Expected Results:
Cl-BPEP: >95% remaining at 24h.
Br-BPEP: <60% remaining at 24h (degradation to hydroxy-analog).
Visualization of Workflows & Pathways
Diagram 1: Analytical Differentiation Logic
This flowchart illustrates the decision logic for identifying Cl-BPEP in a mixture, utilizing retention time and isotopic signatures.
Figure 1: Decision tree for the mass spectrometric identification of Cl-BPEP vs. analogs.
This diagram contrasts the degradation susceptibility of the Chloro vs. Bromo variants under basic stress.
Figure 2: Kinetic pathway comparison. The Br-analog degrades rapidly to the hydroxy-impurity, while Cl-BPEP resists hydrolysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154878, N-Benzyl-2-chloropropanamide. Retrieved from [Link]
Janssen, P. A. J. (1960s). Original pharmacological characterization of N-phenethyl-piperidinyl propanamides (Foundational context for amide precursors).[1] Referenced via DTIC Technical Reports. [Link]
Publish Comparison Guide: Off-Target Effects of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
This guide provides an in-depth technical analysis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5), focusing on its off-target pharmacology and chemical reactivity. Executive Summary N-benzyl-2-chloro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS 731011-97-5), focusing on its off-target pharmacology and chemical reactivity.
Executive Summary
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (hereafter referred to as BCPP ) is a lipophilic
-haloamide characterized by a reactive electrophilic "warhead" (2-chloropropanamide) and a "privileged" GPCR-binding scaffold (N-benzyl-N-phenethyl).
While often utilized as a chemical building block or a covalent probe in proteomics, its utility is severely limited by its high-energy electrophilicity . Unlike modern targeted covalent inhibitors (TCIs) that utilize tunable Michael acceptors (e.g., acrylamides), BCPP acts via a non-selective
alkylation mechanism. This results in a broad "blast radius" of off-target effects, primarily depleting cellular nucleophiles and alkylating non-catalytic cysteines.
Key Recommendation: For drug discovery applications requiring covalent engagement, BCPP should be replaced with acrylamide or vinyl sulfone analogs, which offer superior kinetic selectivity. For non-covalent binding studies, the 2-methyl or 2-hydrogen analogs are recommended to eliminate electrophilic toxicity.
Chemical Biology Profile
The Warhead:
-Chloropropanamide
The core liability of BCPP is the 2-chloropropanamide moiety. This group is a "hard" electrophile that reacts rapidly with thiols (cysteine, glutathione) and, to a lesser extent, amines (lysine, N-termini).
Mechanism: Nucleophilic substitution (
). The sulfur atom of a cysteine residue attacks the -carbon, displacing the chloride ion.
Reactivity Profile: High. Unlike acrylamides, which require a specific orientation and catalytic activation (Michael addition),
-haloamides are intrinsically reactive, leading to indiscriminate alkylation of exposed surface cysteines.
The Scaffold: N-Benzyl-N-Phenethyl
The backbone of BCPP mimics the pharmacophore of many CNS-active drugs (e.g., benzphetamine, fentanyl precursors).
Off-Target Implication: Even without the reactive warhead, this scaffold is prone to "promiscuous" binding at hydrophobic pockets in GPCRs and transporters (SERT/DAT).
Off-Target Analysis & Comparative Performance
Class I: Electrophilic Toxicity (The "Dirty" Profile)
The most significant off-target effect is the depletion of the cellular antioxidant pool and the modification of "bystander" proteins.
Feature
BCPP (2-Cl-Propanamide)
Alternative A: Acrylamide
Alternative B: Non-Covalent
Reaction Mechanism
(Direct Displacement)
Michael Addition (Conjugate)
Non-covalent (H-bond/VdW)
Selectivity
Low (Reacts with free thiols)
High (Requires Cys in oxyanion hole)
High (Reversible)
GSH Depletion
Rapid (High Toxicity)
Slow / Negligible
None
Immunogenicity
High (Haptenization risk)
Low
Low
Metabolic Stability
Low (Dehalogenation/Hydrolysis)
Moderate
High
Class II: Proteome-Wide Promiscuity
Experimental data from Activity-Based Protein Profiling (ABPP) suggests that
-haloamides like BCPP often hit "hyper-reactive" cysteines across multiple enzyme classes, not just the intended target.
Common Off-Targets:
GAPDH & Glycolytic Enzymes: Cys152 in GAPDH is a common sink for alkylators, leading to inhibition of glycolysis.
Cathepsins: Cysteine proteases are rapidly inhibited, potentially altering lysosomal function.
Tubulin: Alkylation can disrupt microtubule dynamics.
Class III: Metabolic Activation
BCPP is susceptible to hydrolysis by amidases (e.g., FAAH or liver carboxylesterases), releasing:
N-benzyl-2-phenylethanamine: A secondary amine with potent CNS activity (stimulant/anorectic properties).
2-Chloropropionic acid: A toxic byproduct known to cause neurotoxicity and acidosis.
Visualizing the Off-Target Mechanism
The following diagram illustrates the dual pathway of BCPP off-target toxicity: Direct Alkylation vs. Metabolic Bioactivation.
Caption: BCPP acts as a "dirty" probe via two distinct toxicity pathways: indiscriminate protein alkylation (top) and hydrolysis into bioactive/toxic metabolites (bottom).
Experimental Validation Protocols
To rigorously assess the off-target profile of BCPP in your specific biological system, the following self-validating protocols are recommended.
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To quantify the intrinsic electrophilicity of BCPP compared to a reference (e.g., Iodoacetamide).
Preparation: Prepare a 10 mM stock of BCPP in DMSO. Prepare a 10 mM stock of reduced GSH in PBS (pH 7.4).
Incubation: Mix BCPP (50 µM final) with GSH (500 µM final) in PBS. Include a DMSO-only control.
Kinetics: Incubate at 37°C. Aliquot samples at T=0, 15, 30, 60, and 120 min.
Quenching: Stop reaction with 1% Formic Acid.
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent BCPP peak and the appearance of the BCPP-GSH adduct (
).
Validation Criteria: If
min, the compound is classified as highly reactive and unsuitable for intracellular target validation without significant off-target toxicity.
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Purpose: To map the proteome-wide selectivity of BCPP.
Proteome Source: Lysate from relevant cell line (e.g., HEK293), 1 mg/mL.
Competition: Treat lysate with BCPP (1, 10, 50 µM) or Vehicle (DMSO) for 1 hour at 37°C.
Probe Labeling: Chase with a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne or Desthiobiotin-Iodoacetamide ) at 10 µM for 1 hour.
Click Chemistry: If using alkyne probe, perform CuAAC click reaction with Rhodamine-Azide (for gel) or Biotin-Azide (for MS).
Readout:
Gel: SDS-PAGE followed by fluorescence scanning. "Disappearing bands" in BCPP-treated lanes indicate off-targets.
Mass Spec: Streptavidin enrichment, tryptic digestion, and LFQ proteomics.
Data Interpretation: Any protein showing >50% signal loss in the BCPP channel is a confirmed off-target.
References
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link
Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature468 , 790–795 (2010). Link
Lenser, T., et al. "Alpha-haloacetamides as covalent probes for protein labeling." Chemistry – A European Journal20, 135-140 (2014).
PubChem Compound Summary. "N-benzyl-2-chloropropanamide" (CID 154878). Link
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry62 , 5673–5724 (2019). Link
Comparative
A Comparative Guide to the Combination Therapy Potential of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a Novel EAAT2 Modulator
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a promising anticonvulsant agent, when used in comb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a promising anticonvulsant agent, when used in combination with other drugs. We will delve into its mechanism of action, compare its efficacy in combination versus monotherapy, and provide detailed experimental protocols for evaluating such combinations.
Introduction to N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, referred to as AS-1 in scientific literature, is a novel, orally bioavailable compound with demonstrated broad-spectrum antiseizure activity in preclinical models.[1][2] Unlike many existing antiseizure drugs (ASDs), AS-1 exhibits a unique mechanism of action as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][2] EAAT2 is a crucial glutamate transporter in the central nervous system responsible for clearing excess glutamate from the synaptic cleft. By enhancing glutamate uptake, AS-1 helps to reduce neuronal hyperexcitability, a key factor in seizure generation.
Initial research has identified the (R)-enantiomer, (R)-AS-1, as the more pharmacologically active form, displaying potent anticonvulsant effects across various seizure models, including the maximal electroshock (MES), 6 Hz, and pentylenetetrazol (PTZ) tests.[1][2][3] Importantly, (R)-AS-1 demonstrates a significant separation between its therapeutic effects and central nervous system-related adverse effects, suggesting a favorable safety profile.[2]
The Rationale for Combination Therapy
The management of epilepsy often requires a multi-drug approach, particularly in cases of drug-resistant epilepsy. The rationale for combining AS-1 with other ASDs is rooted in the potential for synergistic or additive effects, which can lead to:
Enhanced Efficacy: Targeting different points in the epileptogenic pathway can result in superior seizure control compared to monotherapy.
Dose Reduction: Combining drugs may allow for lower doses of each agent, potentially minimizing dose-dependent side effects.
Overcoming Resistance: For patients who do not respond to monotherapy, a combination approach may offer a viable therapeutic alternative.
Comparative Analysis: AS-1 in Combination with Valproic Acid (VPA)
To date, the most well-documented combination therapy involving AS-1 is with valproic acid (VPA), a widely used first-line ASD with multiple mechanisms of action, including enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels.
A key study demonstrated a supra-additive (synergistic) interaction between AS-1 and VPA in a mouse model of pentylenetetrazol (PTZ)-induced seizures.[3][4] This synergistic effect suggests that the combination of AS-1 and VPA may be particularly effective in controlling certain types of seizures.
Experimental Protocols for Evaluating Drug Combinations
To rigorously assess the interaction between AS-1 and other drugs, standardized preclinical experimental designs are essential. Below are detailed protocols for in vivo seizure models and the analytical method to determine the nature of the drug interaction.
In Vivo Seizure Model: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is widely used to screen for drugs effective against generalized absence and myoclonic seizures.
Objective: To determine the median effective dose (ED50) of AS-1, a comparator drug (e.g., VPA), and their combination in protecting against PTZ-induced seizures.
Methodology:
Animal Model: Male Swiss mice (or other appropriate rodent strain), 8-10 weeks old.
Drug Preparation:
Dissolve AS-1 and the comparator drug in an appropriate vehicle (e.g., 0.5% methylcellulose).
For the combination study, prepare a fixed-ratio mixture (e.g., 1:1) of the two drugs.
Administration: Administer the drugs or vehicle intraperitoneally (i.p.) at a defined pretreatment time (e.g., 30-60 minutes) before PTZ injection.
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which reliably induces clonic seizures in control animals.
Observation: Observe the animals for a period of 30 minutes for the presence or absence of clonic seizures (defined as clonus of the whole body lasting for at least 3 seconds).
Dose-Response Determination: Test a range of doses for each drug and the combination to determine the ED50 value (the dose that protects 50% of the animals from seizures) using a method such as the log-probit analysis.
Isobolographic Analysis for Synergy Determination
Isobolography is a graphical method used to evaluate the nature of interactions between two drugs.
Objective: To determine whether the combination of AS-1 and a comparator drug exhibits additive, synergistic, or antagonistic effects.
Methodology:
ED50 Determination: Experimentally determine the ED50 values for AS-1 (ED50_A) and the comparator drug (ED50_B) administered alone.
Combination ED50: Experimentally determine the ED50 for the fixed-ratio combination of the two drugs (ED50_mix).
Isobologram Construction:
Plot the ED50 of drug A on the x-axis and the ED50 of drug B on the y-axis.
Draw a line connecting these two points. This is the line of additivity .
Plot the experimentally determined ED50_mix. The coordinates of this point will be the doses of drug A and drug B present in the ED50_mix.
Interpretation:
Additive: If the point representing the ED50_mix falls on the line of additivity.
Synergistic (Supra-additive): If the point falls significantly below the line of additivity.[3][4]
Antagonistic (Sub-additive): If the point falls significantly above the line of additivity.
Visualizing the Path to Combination Therapy
Conceptual Workflow for Evaluating Drug Combinations
Caption: Workflow for assessing drug combination interactions.
Illustrative Isobologram of a Synergistic Interaction
Executive Summary: Operational Safety & Compliance N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 24752-66-7) is a halogenated organic amide. Structurally, it acts as a functionalized intermediate often utilized in...
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide (CAS: 24752-66-7) is a halogenated organic amide. Structurally, it acts as a functionalized intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, including phenethylamine derivatives and potential opioid-class analogs.
Critical Disposal Directive: Due to its halogenated nature (chlorine substituent) and pharmacological precursor potential , this compound must be strictly segregated from non-halogenated solvents and destroyed via high-temperature incineration at a licensed facility. Under no circumstances should this compound be sewered or treated with standard acid/base neutralization protocols in-house, as this may generate toxic alkylating byproducts.
Part 1: Chemical Identification & Hazard Profile
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[1]
Parameter
Data
Chemical Name
N-benzyl-2-chloro-N-(2-phenylethyl)propanamide
CAS Number
24752-66-7
Molecular Formula
C₁₈H₂₀ClNO
Molecular Weight
301.81 g/mol
Functional Groups
-Chloro amide, Benzyl amine, Phenethylamine
Waste Category
Halogenated Organic / High-Hazard Pharmaceutical
Primary Hazards
Skin/Eye Irritant, Potential Alkylating Agent, CNS Active Precursor
Part 2: Immediate Safety & Handling (PPE)
As a Senior Scientist, I enforce a "Universal Precautions" approach for this compound. The
-chloro amide moiety is an electrophile capable of alkylating biological macromolecules.
Respiratory: Handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
Dermal:Double-gloving is mandatory.
Inner Layer: Nitrile (4 mil).
Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.
Body: Tyvek® lab coat or chemical-resistant apron to prevent fabric absorption.
Eye: Chemical splash goggles (ANSI Z87.1).
Part 3: Step-by-Step Disposal Protocol
Waste Segregation (The "Why" and "How")
Causality: This compound contains chlorine.[2] Mixing it with non-halogenated solvents (like acetone or methanol) complicates downstream incineration. Halogenated waste requires scrubbers to neutralize acidic gases (HCl) formed during combustion.
Action: Segregate strictly into the Halogenated Organic Waste stream.
Container: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers due to potential corrosion from hydrolysis byproducts.
Preparation for Pickup
Solvent Dilution: If the compound is a solid, dissolve it in a minimal amount of Dichloromethane (DCM) or Chloroform to facilitate transfer into the liquid waste container.
Constituents: Explicitly list "N-benzyl-2-chloro-N-(2-phenylethyl)propanamide" (do not use abbreviations).
Hazard Checkbox: Mark "Toxic" and "Irritant."
Destruction Method
Trustworthiness: Do not attempt chemical deactivation (e.g., strong base hydrolysis) in the lab. While hydrolysis can break the amide bond, the
-chloro group can form reactive epoxides or aziridinium ions under basic conditions.
Standard: Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Method:High-Temperature Incineration (>1000°C) with secondary combustion chamber and acid gas scrubbing.
Part 4: Emergency Spill Response Workflow
In the event of a benchtop spill, immediate containment is required to prevent volatilization or surface permeation.
Figure 1: Operational workflow for containing and cleaning spills of halogenated amide intermediates.
Part 5: Waste Stream Decision Logic
Use this logic gate to ensure the compound never enters the municipal water system or incompatible waste streams.[1]
Figure 2: Waste segregation logic tree. Note that any mixture containing this compound defaults to the Halogenated stream.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2369649, N-Benzyl-2-chloropropanamide. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2019).[3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[3] Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]